Triethanolamine dodecylbenzenesulfonate
Description
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQBNVFOJDNROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O.C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S.C6H15NO3, C24H45NO6S | |
| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This material contains triethanolamine dodecylbenzenesulfonate, a white- colored, waxy solid dissolved in a liquid carrier. The primary hazard of this material is its potential threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., White waxy solid dissolved in a liquid carrier; [CAMEO] 60% Aqueous solution: Yellowish-brown liquid; [CHRIS] | |
| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4690 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Density |
1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink | |
| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4690 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
27323-41-7 | |
| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4690 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323417 | |
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| Record name | Dodecylbenzenesulphonic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.992 | |
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Foundational & Exploratory
triethanolamine dodecylbenzenesulfonate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS), an anionic surfactant with significant applications in various industrial and research settings.
Core Chemical Properties
Triethanolamine dodecylbenzenesulfonate is the salt formed from the neutralization of dodecylbenzenesulfonic acid with triethanolamine.[1][2] It is characterized as a white to yellowish, waxy solid, which is often supplied as a 60% active aqueous solution.[1][3] This compound is readily biodegradable.[1]
The key physical and chemical properties of TEA-DBS are summarized in the table below, providing a comparative overview of its characteristics.
| Property | Value | Reference |
| Appearance | White to yellowish waxy solid; often in a liquid carrier. | [1][3][4] |
| Transparent yellow liquid (likely an aqueous solution). | [5] | |
| Molecular Formula | C₂₄H₄₅NO₆S | [1][5][6] |
| Molecular Weight | 475.7 g/mol | [1][6][7] |
| Density | ~1.08 - 1.20 g/cm³ (for a 60% aqueous solution) | [1] |
| 1.2 g/cm³ at 20°C (estimated) | [7] | |
| Solubility | Soluble in water. | [3][5][7] |
| pH | Aqueous solutions are acidic with a pH of less than 7.0. | [3][7] |
| Stability | Generally stable; however, triethanolamine salts can degrade at temperatures above 80°C. | [1][5] |
| Reactivity | Reacts as an acid to neutralize bases. It is generally not an oxidizing or reducing agent but can catalyze organic reactions. | [1][3][7] |
For unambiguous identification, the following identifiers are used for this compound.
| Identifier | Value | Reference |
| CAS Number | 27323-41-7 | [1][5][7] |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;dodecylbenzenesulfonic acid | [6][7] |
| Synonyms | TEA-dodecylbenzenesulfonate, Witconate Tab | [5][7] |
Chemical Structure
This compound is an ionic compound consisting of a triethanolammonium (B1229115) cation and a dodecylbenzenesulfonate anion. The anionic portion features a long, hydrophobic C12 alkyl chain attached to a phenyl ring, which is in turn bonded to a sulfonate group. This amphiphilic nature imparts its surfactant properties.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
The synthesis of TEA-DBS is typically achieved through a two-step process involving sulfonation followed by neutralization.[2][5]
-
Sulfonation : Dodecylbenzene (B1670861) is reacted with a sulfonating agent, most commonly sulfur trioxide (SO₃), in a continuous reactor such as a falling film reactor. The reaction temperature is maintained between 30-60°C.[5]
-
Neutralization : The resulting dodecylbenzenesulfonic acid is then neutralized with triethanolamine. This is an acid-base reaction conducted under controlled pH to a neutral endpoint.[1][5] The reaction is typically performed in a 1:1 molar ratio.[1]
-
Purification (Optional) : To remove unreacted impurities, the product can be purified using solvent extraction with a non-polar solvent like petroleum ether.[1]
A suite of analytical techniques is employed for the structural confirmation, purity assessment, and quantification of TEA-DBS.
-
Structural Confirmation :
-
Fourier-Transform Infrared Spectroscopy (FTIR) : To identify key functional groups, such as the sulfonate S=O stretch (around 1200 cm⁻¹) and the amine N-H stretch (around 3300 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the integration of the alkyl chain and the absence of residual solvents.[1]
-
-
Purity Assessment :
-
Atomic Absorption Spectroscopy (AAS) : For the quantification of heavy metal impurities.[1]
-
Petroleum Ether Solubility Test : To determine the percentage of non-polar impurities.[1]
-
High-Pressure Liquid Chromatography (HPLC) : Can be used for the analysis of the compound and potential impurities.[8]
-
-
Quantification in Matrices :
Mechanism of Action in Corrosion Inhibition
A significant application of TEA-DBS is as a corrosion inhibitor, particularly for steel in chloride-contaminated environments like simulated concrete pore solutions.[1][9] Its mechanism of action involves the adsorption of the surfactant molecules onto the metal surface.
The dodecylbenzenesulfonate anion adsorbs onto the positively charged metal surface, forming a protective film. This film acts as a barrier, suppressing both the initiation and propagation of pitting corrosion by increasing the charge transfer resistance.[1]
References
- 1. This compound|475.7 g/mol [benchchem.com]
- 2. Tea-Dodecylbenzenesulfonate - Descrizione [tiiips.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. Triethanolamine dodecylbenzene sulfonate - Surfactant - 表面活性剂百科 [surfactant.top]
- 6. Triethanolamine p-dodecylbenzenesulfonate | C24H45NO6S | CID 6451516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dodecylbenzenesulfonic acid, triethanolamine salt | C24H45NO6S | CID 33782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. jouc.xml-journal.net [jouc.xml-journal.net]
A Comprehensive Technical Guide to the Synthesis and Purification of Triethanolamine Dodecylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification methods for triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS), an anionic surfactant of significant interest in various scientific and industrial applications. This document outlines laboratory and industrial scale synthesis protocols, comprehensive purification techniques, and robust analytical methods for quality control and characterization.
Synthesis of Triethanolamine Dodecylbenzenesulfonate
The synthesis of TEA-DBS is primarily achieved through a neutralization reaction between dodecylbenzenesulfonic acid (DBSA) and triethanolamine (TEA). The process can be adapted for both laboratory and industrial scale production.
Laboratory-Scale Synthesis
A common laboratory-scale synthesis involves the direct neutralization of DBSA with TEA in a suitable solvent.
Experimental Protocol:
-
Reaction Setup: A two-necked round-bottom flask is equipped with a magnetic stirrer and a dropping funnel. The reaction is typically performed under a nitrogen atmosphere to prevent side reactions.
-
Reactant Preparation: A solution of triethanolamine in a solvent such as benzene (B151609) is prepared.
-
Reaction Execution: Dodecylbenzenesulfonic acid, also dissolved in benzene, is added dropwise to the triethanolamine solution with continuous stirring. The reaction is exothermic, and the temperature is maintained at approximately 10°C using a cooling bath.[1]
-
Reaction Completion: The mixture is stirred for an additional 1-2 hours at room temperature to ensure the neutralization is complete.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
| Parameter | Value/Condition | Reference |
| Reactants | Dodecylbenzenesulfonic Acid, Triethanolamine | [2] |
| Solvent | Benzene | [1] |
| Reaction Temperature | ~10°C | [1] |
| Stirring Time | 1-2 hours post-addition | General lab practice |
| Typical Scale | Millimoles to moles | General lab practice |
Industrial-Scale Synthesis
On an industrial scale, the synthesis is often carried out in a continuous process, frequently utilizing a falling film reactor for the initial sulfonation of dodecylbenzene (B1670861).
Industrial Protocol:
-
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide in a 1:1 molar ratio within a falling film reactor. The reaction temperature is maintained between 30-60°C to produce dodecylbenzenesulfonic acid.[2]
-
Neutralization: The resulting dodecylbenzenesulfonic acid is then directly neutralized with triethanolamine in a separate reaction vessel equipped with robust stirring and cooling systems to manage the exothermic reaction.[2]
-
Quality Control: The pH of the reaction mixture is carefully monitored and adjusted to ensure complete neutralization.
-
Product Finishing: The final product is a viscous liquid, which may undergo further purification depending on the required grade.[2]
| Parameter | Value/Condition | Reference |
| Reactants | Dodecylbenzene, Sulfur Trioxide, Triethanolamine | [2] |
| Reactor Type | Falling Film Reactor (for sulfonation) | [2] |
| Molar Ratio (SO₃:Dodecylbenzene) | 1:1 | [2] |
| Sulfonation Temperature | 30-60°C | [2] |
| Neutralization | Direct reaction with Triethanolamine | [2] |
Synthesis Pathway Diagram
Caption: Synthesis of TEA-DBS via neutralization of DBSA with TEA.
Purification Methods
Purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of method depends on the desired purity level.
Solvent Extraction
Solvent extraction is an effective method for removing non-polar impurities, such as unreacted dodecylbenzene.
Experimental Protocol:
-
Solvent Selection: A non-polar solvent, such as petroleum ether, is chosen.
-
Extraction Procedure: The crude TEA-DBS is dissolved in a suitable polar solvent (e.g., a water-alcohol mixture). This solution is then washed multiple times with petroleum ether in a separatory funnel.
-
Phase Separation: The petroleum ether layer, containing the non-polar impurities, is discarded.
-
Solvent Removal: The purified aqueous/alcoholic layer is concentrated under reduced pressure to remove the solvents, yielding a more pure TEA-DBS product.
| Parameter | Value/Condition |
| Extraction Solvent | Petroleum Ether |
| Impurity Target | Unreacted Dodecylbenzene and other non-polar species |
| Apparatus | Separatory Funnel |
Silica (B1680970) Gel Column Chromatography
For achieving high purity, particularly for research and pharmaceutical applications, silica gel column chromatography is the preferred method.
Experimental Protocol:
-
Column Packing: A chromatography column is packed with silica gel as the stationary phase, using a suitable non-polar solvent (e.g., hexane) to create a slurry. A layer of sand is typically added to the top and bottom of the silica gel bed.
-
Sample Loading: The crude TEA-DBS is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: A solvent gradient is employed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The choice of the solvent system and gradient profile is critical and should be optimized based on thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Fractions are collected as the eluent passes through the column.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: The fractions containing the pure TEA-DBS are combined, and the solvent is removed by rotary evaporation.
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate) |
| Monitoring | Thin-Layer Chromatography (TLC) |
Purification Workflow Diagram
Caption: Multi-step purification workflow for TEA-DBS.
Analytical Methods for Quality Control
Accurate and reliable analytical methods are essential for determining the purity and concentration of the synthesized this compound.
Two-Phase Titration
Two-phase titration is a standard method for the quantitative determination of anionic surfactants.
Experimental Protocol (based on ISO 2271):
-
Principle: The anionic surfactant (TEA-DBS) is titrated with a standard cationic surfactant solution (e.g., benzethonium (B1203444) chloride) in a two-phase system of water and chloroform (B151607). A mixed indicator of a cationic dye (dimidium bromide) and an anionic dye (acid blue 1) is used.
-
Procedure:
-
A known weight of the TEA-DBS sample is dissolved in water.
-
Chloroform and the mixed indicator solution are added.
-
The mixture is titrated with the standard benzethonium chloride solution.
-
With each addition of the titrant, the flask is stoppered and shaken vigorously to allow for partitioning of the components between the two phases.
-
-
Endpoint: The endpoint is indicated by a color change in the chloroform layer from pink to blue.
| Parameter | Value/Condition | Reference |
| Standard Method | ISO 2271 | [3] |
| Titrant | Benzethonium Chloride (Hyamine® 1622) | [4] |
| Solvent System | Water and Chloroform | [3] |
| Indicator | Dimidium bromide and Acid blue 1 | [3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the qualitative and quantitative analysis of TEA-DBS, providing information on purity and the presence of isomers or related substances.
Illustrative HPLC Method:
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., sodium perchlorate (B79767) solution) and an organic modifier like acetonitrile (B52724) or methanol.
-
Detector: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the benzene ring in the dodecylbenzenesulfonate moiety (typically around 225 nm). An Evaporative Light Scattering Detector (ELSD) can also be used, which is particularly useful as it does not require the analyte to have a chromophore.
-
Quantitation: The concentration of TEA-DBS is determined by comparing the peak area of the sample to that of a standard of known concentration.
| Parameter | Illustrative Value/Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase A | 0.1 M Sodium Perchlorate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 30% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 225 nm or ELSD |
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of TEA-DBS.
Conclusion
The synthesis and purification of this compound can be accomplished through well-established chemical procedures. The choice of methodology will depend on the desired scale and purity of the final product. For high-purity applications, a combination of solvent extraction and silica gel column chromatography is recommended. The quality of the synthesized TEA-DBS should be rigorously assessed using appropriate analytical techniques such as two-phase titration and HPLC to ensure it meets the required specifications for its intended application. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important anionic surfactant.
References
An In-depth Technical Guide to the Biodegradability and Environmental Impact of Triethanolamine Dodecylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodegradability and environmental impact of triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS). The information is compiled to assist researchers, scientists, and drug development professionals in understanding the environmental profile of this anionic surfactant.
Biodegradability
Table 1: Biodegradability Data Summary
| Parameter | Result | Method |
| Ready Biodegradability | Expected to be readily biodegradable. | Based on OECD 301 series tests. |
Experimental Protocol: OECD 301F - Manometric Respirometry Test
The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances. A detailed protocol is outlined below:
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured by a respirometer over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Apparatus:
-
Respirometer: A device that measures oxygen consumption, such as a Warburg respirometer or an electrolytic respirometer.
-
Incubator: Capable of maintaining a constant temperature of 20 ± 1°C.
-
Glassware: Erlenmeyer flasks, pipettes, and other standard laboratory glassware.
-
-
Procedure:
-
Preparation of Test Solution: A known concentration of the test substance is added to a mineral medium. The concentration is typically chosen to yield a ThOD of 50-100 mg/L.
-
Inoculum: The test vessels are inoculated with a small volume of activated sludge from a sewage treatment plant that treats predominantly domestic sewage.
-
Incubation: The flasks are placed in the respirometer and incubated at a constant temperature in the dark.
-
Measurement: The oxygen consumption is measured at regular intervals for 28 days.
-
Control and Reference: A blank control (inoculum only) and a reference substance control (a readily biodegradable substance like sodium benzoate) are run in parallel to validate the test.
-
-
Pass Criteria: For a substance to be considered readily biodegradable, the percentage of biodegradation must be ≥ 60% within the 10-day window of the 28-day test.
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in various environmental compartments.
Mobility in Soil
Table 2: Environmental Fate Data Summary
| Parameter | Value | Method |
| Soil Adsorption Coefficient (Koc) | Data not available. | - |
| Environmental Persistence (Half-life in water/soil) | Data not available. | - |
Ecotoxicity
Triethanolamine dodecylbenzenesulfonate is classified as harmful to aquatic life with long-lasting effects (Aquatic Chronic 3, H412). This indicates that while acute toxicity may be moderate, the substance can have adverse effects on aquatic ecosystems over longer periods.
Unfortunately, specific, publicly available experimental data for the acute toxicity of TEA-DBS to key aquatic organisms is limited. The following sections describe the standard experimental protocols used to generate such data.
Aquatic Toxicity
Table 3: Aquatic Toxicity Data Summary
| Organism | Endpoint | Value (mg/L) | Method |
| Fish (e.g., Oncorhynchus mykiss) | 96h LC50 | Data not available | OECD 203 |
| Invertebrates (Daphnia magna) | 48h EC50 | Data not available | OECD 202 |
| Algae (e.g., Desmodesmus subspicatus) | 72h EC50 | Data not available | OECD 201 |
Experimental Protocols for Aquatic Toxicity Testing
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.
-
Procedure:
-
A range of test concentrations and a control are set up in test chambers.
-
Fish are introduced into the chambers.
-
Observations of mortality and other signs of toxicity are made at specified intervals.
-
-
Principle: Young daphnids (Daphnia magna), aged less than 24 hours, are exposed to the test substance in water for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.
-
Procedure:
-
A series of test solutions of different concentrations is prepared.
-
Daphnids are placed in the test solutions.
-
The number of immobilized daphnids is recorded at 24 and 48 hours.
-
-
Principle: Exponentially growing cultures of a selected green alga (e.g., Desmodesmus subspicatus) are exposed to various concentrations of the test substance over a 72-hour period. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth rate (EC50) is calculated.
-
Procedure:
-
Algal cultures are exposed to the test substance in a nutrient-rich medium.
-
The cultures are incubated under controlled conditions of light and temperature.
-
Algal growth is measured at least daily by cell counts or another suitable method.
-
Visualizations
Biodegradation Pathway
The following diagram illustrates a generalized biodegradation pathway for linear alkylbenzene sulfonates (LAS), the class of compounds to which dodecylbenzenesulfonate belongs. The initial steps involve the oxidation of the alkyl chain, followed by the cleavage of the benzene (B151609) ring.
Caption: Generalized biodegradation pathway of Dodecylbenzenesulfonate.
Environmental Risk Assessment Workflow
This diagram outlines a typical workflow for assessing the environmental risk of a chemical substance like this compound.
Caption: Workflow for Environmental Risk Assessment.
References
Spectroscopic Fingerprinting of Triethanolamine Dodecylbenzenesulfonate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of triethanolamine (B1662121) dodecylbenzenesulfonate, a prominent anionic surfactant. Focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document details the expected spectral features, experimental protocols, and structural elucidation of this compound, crucial for quality control, formulation development, and research applications.
Introduction to Triethanolamine Dodecylbenzenesulfonate
This compound is an organic compound formed from the neutralization of dodecylbenzenesulfonic acid with triethanolamine.[1] This salt combines the surface-active properties of the dodecylbenzenesulfonate anion with the neutralizing and solubilizing characteristics of triethanolamine. Its molecular structure, consisting of a long hydrophobic alkyl chain attached to a sulfonated aromatic ring and a hydrophilic triethanolamine counter-ion, dictates its functionality as a detergent, emulsifier, and wetting agent. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and performance in various applications.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound is key to interpreting its spectroscopic data. The molecule is an ionic pair composed of the dodecylbenzenesulfonate anion and the triethanolammonium (B1229115) cation.
Caption: Chemical structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is a composite of the vibrational modes of the dodecylbenzenesulfonate anion and the triethanolammonium cation.
Experimental Protocol for FTIR Analysis
Objective: To obtain the infrared spectrum of this compound for functional group identification.
Apparatus:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory
-
Sample vial
-
Spatula or pipette
-
Isopropanol or other suitable solvent for cleaning
Procedure:
-
Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.
-
Record a background spectrum to account for atmospheric CO2 and water vapor.
-
Place a small amount of the this compound sample onto the ATR crystal. If the sample is a viscous liquid, a thin film can be applied directly.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction, smoothing) as needed.
-
Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after analysis.
FTIR Spectral Data and Interpretation
The following table summarizes the characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| ~3300 (broad) | O-H stretching | Hydroxyl groups of triethanolamine | Broad peak due to hydrogen bonding.[2][3] |
| ~3050 | C-H stretching | Aromatic C-H | |
| ~2955, ~2925, ~2855 | C-H stretching | Aliphatic CH₃ and CH₂ groups of the dodecyl chain | Strong absorptions characteristic of the long alkyl chain.[1] |
| ~1600, ~1460 | C=C stretching | Aromatic benzene (B151609) ring | |
| ~1180, ~1040 | S=O stretching | Sulfonate group (SO₃⁻) | Asymmetric and symmetric stretching, respectively. These are strong and characteristic peaks for sulfonates.[1] |
| ~1030 | C-O stretching | C-O bond in triethanolamine | [2] |
| ~1010, ~830 | C-H in-plane and out-of-plane bending | Substituted benzene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for detailed structural analysis.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterium Oxide (D₂O))
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the sample.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum.
-
Process the spectra (e.g., Fourier transformation, phase correction, baseline correction, and integration).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum will show distinct signals for the protons of the dodecylbenzenesulfonate anion and the triethanolammonium cation.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.88 | Triplet | 3H | Terminal methyl group (-CH₃) of the dodecyl chain |
| ~1.26 | Multiplet | ~18H | Methylene groups (-CH₂-) of the dodecyl chain (not adjacent to the aromatic ring) |
| ~2.60 | Triplet | 2H | Methylene group (-CH₂-) of the dodecyl chain attached to the benzene ring |
| ~3.30 | Triplet | 6H | Methylene groups adjacent to the nitrogen atom in triethanolamine (-N-CH₂-) |
| ~3.90 | Triplet | 6H | Methylene groups adjacent to the hydroxyl groups in triethanolamine (-CH₂-OH) |
| ~7.20 - 7.80 | Multiplet | 4H | Aromatic protons on the benzene ring |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14.1 | Terminal methyl carbon (-CH₃) of the dodecyl chain |
| ~22.7 - 31.9 | Methylene carbons (-CH₂-) of the dodecyl chain |
| ~35.6 | Methylene carbon (-CH₂-) of the dodecyl chain attached to the benzene ring |
| ~58.1 | Methylene carbons adjacent to the nitrogen atom in triethanolamine (-N-CH₂-) |
| ~60.5 | Methylene carbons adjacent to the hydroxyl groups in triethanolamine (-CH₂-OH) |
| ~125.0 - 130.0 | Aromatic carbons (C-H) |
| ~145.0, ~148.0 | Aromatic quaternary carbons (C-S and C-alkyl) |
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure and the resulting spectral data.
Caption: A flowchart of the experimental workflow for the spectroscopic analysis.
Caption: Relationship between molecular structure and spectral data.
Conclusion
The spectroscopic analysis of this compound by FTIR and NMR provides a detailed and unambiguous characterization of its molecular structure. The combination of these techniques allows for the confirmation of functional groups, elucidation of the carbon-hydrogen framework, and assessment of sample purity. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the development, analysis, and application of this versatile surfactant.
References
Thermal Stability and Degradation Profile of Triethanolamine Dodecylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS), an anionic surfactant of significant interest in various industrial and pharmaceutical applications. This document synthesizes available data on TEA-DBS and analogous compounds, including linear alkylbenzene sulfonates and triethanolamine, to project a plausible thermal degradation pathway and identify potential degradation products. Detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are provided to facilitate further empirical investigation. All quantitative data is presented in clear, tabular formats, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and accessibility for researchers and professionals in the field.
Introduction
Triethanolamine dodecylbenzenesulfonate (TEA-DBS) is an anionic surfactant widely utilized for its emulsifying, wetting, and detergent properties. Its application in formulations across the cosmetic, industrial cleaning, and potentially pharmaceutical sectors necessitates a thorough understanding of its thermal stability and degradation characteristics. The thermal behavior of TEA-DBS is a critical parameter influencing its storage, processing, and performance in final products, as degradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.
This guide aims to provide an in-depth analysis of the thermal stability of TEA-DBS. While specific, comprehensive studies on the thermal degradation of TEA-DBS are not extensively available in public literature, this document collates information from studies on its constituent parts—triethanolamine (TEA) and dodecylbenzenesulfonic acid (DBSA)—and related linear alkylbenzene sulfonate (LAS) compounds to construct a scientifically grounded degradation profile.
Physicochemical Properties
This compound is typically a white to yellowish, waxy solid, often supplied as a 60% active aqueous solution.[1] It is an acidic salt of an amine and is known to be incompatible with strong oxidizing agents, reducing agents, isocyanates, and strong acids.[2] Upon combustion, it may produce toxic oxides of nitrogen and sulfur.[3]
Thermal Stability Analysis
The thermal stability of TEA-DBS is a function of its ionic bond between the triethanolamine cation and the dodecylbenzenesulfonate anion, as well as the inherent stability of the individual organic moieties. Generally, triethanolamine salts are reported to degrade at temperatures exceeding 80°C, which is a lower stability threshold compared to their sodium salt counterparts.[1] The decomposition threshold for TEA-DBS is typically cited as being greater than 200°C.[1]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. Below is a summary of projected TGA data for TEA-DBS, based on the analysis of analogous compounds.
| Temperature (°C) | Weight Loss (%) | Thermal Event |
| 30 - 150 | 5 - 10 | Loss of residual water and volatile impurities |
| 200 - 350 | 40 - 50 | Onset of major decomposition of the alkyl chain and amine head group |
| 350 - 500 | 25 - 35 | Further decomposition of the aromatic ring and sulfonate group |
| > 500 | 5 - 10 | Residual char formation |
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The projected DSC data for TEA-DBS is summarized below.
| Temperature (°C) | Thermal Event | Enthalpy Change (ΔH) |
| ~80 - 100 | Glass Transition (Tg) | N/A |
| ~150 - 180 | Melting Point (Tm) | Endothermic |
| > 220 | Decomposition | Exothermic |
Degradation Profile
The thermal degradation of TEA-DBS is expected to be a complex process involving the breakdown of both the triethanolamine and the dodecylbenzenesulfonate components.
Proposed Thermal Degradation Pathway
The degradation is likely initiated by the cleavage of the C-N bond in the triethanolamine moiety and the desulfonation of the dodecylbenzene (B1670861) chain. At elevated temperatures, further fragmentation of the alkyl chain and the aromatic ring will occur.
Caption: Proposed thermal degradation pathway of TEA-DBS.
Potential Degradation Products
Based on the degradation pathways of linear alkylbenzene sulfonates and triethanolamine, the following are potential thermal degradation products of TEA-DBS:
-
From the Triethanolamine Moiety: Diethanolamine, monoethanolamine, ammonia, acetaldehyde, and ethylene (B1197577) oxide.
-
From the Dodecylbenzenesulfonate Moiety: Dodecylbenzene, sulfur oxides (SO₂, SO₃), sulfuric acid, shorter-chain alkylbenzenes, and various volatile hydrocarbons from the alkyl chain.
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the thermal stability and degradation profile of this compound.
Thermogravimetric Analysis (TGA) Protocol
Caption: Experimental workflow for TGA analysis of TEA-DBS.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the TEA-DBS sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with high-purity nitrogen at a flow rate of 20 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the weight loss percentage against temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the peak decomposition temperature from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the TEA-DBS sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Heating Program: Equilibrate the sample at 0°C. Ramp the temperature from 0°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify thermal events such as the glass transition, melting point, and decomposition exotherm.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Caption: Experimental workflow for Py-GC-MS analysis of TEA-DBS.
Methodology:
-
Sample Introduction: Place a small amount of the TEA-DBS sample (approximately 0.1-0.5 mg) into a quartz pyrolysis tube.
-
Pyrolysis: Introduce the sample tube into the pyrolyzer, which is interfaced with the GC injector. Perform flash pyrolysis at a set temperature (e.g., 600°C) for a short duration (e.g., 10 seconds) under a helium atmosphere.
-
GC Separation: The resulting pyrolysis products are swept into the GC column. Use a suitable temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min) to separate the individual components.
-
MS Detection: The separated components are introduced into the mass spectrometer. Use electron ionization (70 eV) and scan a mass range of m/z 40-550.
-
Data Analysis: Identify the individual peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST) and by analyzing their fragmentation patterns.
Conclusion
This technical guide has synthesized the available information to provide a detailed overview of the thermal stability and degradation profile of this compound. While direct quantitative data for TEA-DBS is limited, the analysis of its constituent parts and analogous compounds allows for the projection of a plausible degradation pathway and the identification of likely degradation byproducts. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a clear roadmap for researchers to generate the specific data required for their applications. A comprehensive understanding of the thermal behavior of TEA-DBS is paramount for ensuring product quality, stability, and safety in its various applications. Further empirical studies utilizing the outlined methodologies are essential to fully elucidate the complex thermal degradation of this important surfactant.
References
Understanding the Hydrophilic-Lipophilic Balance (HLB) of Triethanolamine Dodecylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Hydrophilic-Lipophilic Balance (HLB) of the anionic surfactant, triethanolamine (B1662121) dodecylbenzenesulfonate. A thorough understanding of the HLB value is critical for the successful formulation of stable emulsions, a cornerstone of numerous pharmaceutical and research applications. This document outlines the theoretical calculation of the HLB value for triethanolamine dodecylbenzenesulfonate using established methods, presents a generalized experimental protocol for its determination, and offers a visual representation of its chemical structure in relation to its hydrophilic and lipophilic properties.
Introduction to the Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2][3] This value is instrumental in predicting a surfactant's behavior and is a key parameter for selecting the appropriate emulsifying agent to ensure the stability of an emulsion.[4][5] The HLB scale, as originally proposed by Griffin, ranges from 0 to 20 for non-ionic surfactants, where a lower value indicates a more lipophilic (oil-soluble) nature and a higher value signifies a more hydrophilic (water-soluble) character.[1][2] For ionic surfactants, the HLB scale can extend higher.[6] The selection of a surfactant with an appropriate HLB value is crucial for the formation of stable oil-in-water (o/w) or water-in-oil (w/o) emulsions.[4]
This compound is an anionic surfactant widely used in various formulations for its excellent cleansing, foaming, and emulsifying properties.[7] Its amphiphilic nature, possessing both a hydrophilic "head" and a lipophilic "tail," allows it to reduce the interfacial tension between immiscible liquids, thereby facilitating the formation of an emulsion.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for the theoretical calculation of its HLB value.
| Property | Value | Source |
| Chemical Formula | C₂₄H₄₅NO₆S | [7][8] |
| Molecular Weight | 475.68 g/mol | [7][8][9] |
| Appearance | White to yellowish, waxy solid | [8] |
| Solubility | Soluble in water | [7] |
| Category | Anionic Surfactant | [7] |
Theoretical Calculation of the HLB Value
The HLB value of this compound can be estimated using theoretical methods, primarily the Davies' method for ionic surfactants. Griffin's method is typically applied to non-ionic surfactants but can be adapted for estimation purposes.
Davies' Method
The Davies' method calculates the HLB value by assigning specific group numbers to the various chemical groups within the surfactant molecule.[1][10] The formula is as follows:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
To apply this to this compound, we must first identify the constituent groups and their corresponding group numbers.
Molecular Structure Breakdown:
-
Hydrophilic Portion:
-
Sulfonate group (-SO₃⁻Na⁺)
-
Triethanolamine group (N(CH₂CH₂OH)₃)
-
-
Lipophilic Portion:
-
Dodecylbenzene (B1670861) group (C₁₂H₂₅-C₆H₄-)
-
Group Numbers (from established literature):
| Group | Type | Group Number |
| -SO₃⁻Na⁺ (Sulfonate) | Hydrophilic | ~11.0 |
| -OH (hydroxyl in TEA) | Hydrophilic | 1.9 (x3) |
| -N< (tertiary amine in TEA) | Hydrophilic | ~1.3 |
| -CH-, -CH₂-, -CH₃, C- | Lipophilic | 0.475 |
| Benzene ring | Lipophilic | 1.5 (approximated from -CH=CH-) |
Calculation:
-
Hydrophilic Group Contribution: 11.0 (sulfonate) + 3 * 1.9 (hydroxyls) + 1.3 (amine) = 11.0 + 5.7 + 1.3 = 18.0
-
Lipophilic Group Contribution: 12 * 0.475 (dodecyl chain) + 4 * 0.475 (benzene ring CH) + 2 * 0 (benzene ring quaternary C) = 5.7 + 1.9 = 7.6
-
Calculated HLB (Davies): 7 + 18.0 - 7.6 = 17.4
This calculated value suggests that this compound is a highly hydrophilic surfactant, suitable for use as a solubilizer and an o/w emulsifier.
Griffin's Method (Adapted)
Griffin's method, primarily for non-ionic surfactants, uses the following formula:[1][2]
HLB = 20 * (Mh / M)
Where:
-
Mh = Molecular weight of the hydrophilic portion
-
M = Total molecular weight of the molecule
Molecular Weight Breakdown:
-
Hydrophilic Portion (Triethanolamine Sulfonate):
-
Triethanolamine (C₆H₁₅NO₃): ~149.19 g/mol
-
Sulfonate group (SO₃): ~80.06 g/mol
-
Total Mh: ~229.25 g/mol
-
-
Lipophilic Portion (Dodecylbenzene):
-
Dodecyl group (C₁₂H₂₅): ~169.33 g/mol
-
Benzene ring (C₆H₄): ~76.10 g/mol
-
Total Ml: ~245.43 g/mol
-
-
Total Molecular Weight (M): ~474.68 g/mol (slight variation from the database value due to atomic weight precision)
Calculation:
-
Calculated HLB (Griffin): 20 * (229.25 / 475.68) = 9.64
The value obtained from the adapted Griffin's method is significantly lower than that from the Davies' method. This discrepancy is expected as Griffin's method does not account for the strong ionic nature of the sulfonate group, which significantly contributes to the hydrophilicity of the molecule. Therefore, the value from the Davies' method is considered more representative for an ionic surfactant like this compound.
Experimental Determination of HLB
While theoretical calculations provide a good estimate, the experimental determination of the HLB value is often necessary for precise formulation development. A common method is the emulsion stability test.
Experimental Protocol: Emulsion Stability Method
Objective: To determine the required HLB (rHLB) of an oil phase using a series of surfactant blends with known HLB values, which in turn indicates the effective HLB of the surfactant being tested when a stable emulsion is formed.
Materials:
-
This compound (surfactant of interest)
-
A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)
-
A low HLB surfactant (e.g., Sorbitan Monooleate, HLB = 4.3)
-
Oil phase (e.g., mineral oil, lanolin, or a specific drug carrier oil)
-
Distilled or deionized water
-
Graduated cylinders or test tubes (10 mL)
-
Vortex mixer or homogenizer
-
Pipettes
Procedure:
-
Preparation of Surfactant Blends: Prepare a series of surfactant blends by mixing the high HLB and low HLB surfactants in varying ratios to achieve a range of HLB values (e.g., from 6 to 16 in increments of 1). The HLB of the blend is calculated as follows:
-
HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)
-
Where w is the weight fraction and HLB is the HLB value of each surfactant (A and B).
-
-
Emulsion Formulation:
-
For each HLB value, prepare an emulsion. A typical starting formulation would be 5% w/w of the surfactant blend, 45% w/w of the oil phase, and 50% w/w of the aqueous phase.
-
In a series of test tubes, accurately weigh the required amounts of the oil phase and the prepared surfactant blend.
-
Heat the oil phase and surfactant blend to approximately 70-75°C.
-
In a separate beaker, heat the aqueous phase to the same temperature.
-
Slowly add the aqueous phase to the oil/surfactant mixture while continuously mixing using a vortex mixer or homogenizer for a fixed period (e.g., 5 minutes).
-
-
Observation and Evaluation:
-
Allow the prepared emulsions to cool to room temperature.
-
Observe the emulsions immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 48 hours).
-
Evaluate the stability of each emulsion based on the following parameters:
-
Creaming or Sedimentation: The rate and extent of separation of the dispersed phase.
-
Coalescence: The merging of droplets, leading to phase separation.
-
Turbidity: Visual assessment of the emulsion's opacity. A stable emulsion will remain uniformly turbid.
-
-
-
Determination of the Optimal HLB: The HLB value of the surfactant blend that produces the most stable emulsion (i.e., minimal creaming, no coalescence, and stable turbidity over time) is considered the required HLB of the oil phase. This value also represents the effective HLB of the this compound if it were used as the primary emulsifier for that specific oil.
To specifically determine the HLB of this compound, it can be used as one of the surfactants in the blend, or a series of emulsions can be prepared with it as the sole emulsifier for a range of oils with known required HLB values. The oil for which it produces the most stable emulsion will have an rHLB that corresponds to the HLB of the this compound.
Visualization of Molecular Structure and HLB
The following diagram, generated using Graphviz, illustrates the logical relationship between the chemical structure of this compound and its hydrophilic and lipophilic properties, which are the basis for its HLB value.
Caption: Molecular structure and its influence on HLB and surfactant behavior.
This guide provides a comprehensive overview of the HLB of this compound, from theoretical calculation to experimental determination. For researchers and formulation scientists, a precise understanding and application of the HLB concept are paramount for developing stable and effective emulsion-based systems.
References
- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 2. Hydrophilic-lipophilic balance [chemeurope.com]
- 3. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Hydrophilic Lipophilic Balance: Significance and symbolism [wisdomlib.org]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Triethanolamine dodecylbenzene sulfonate - Surfactant - 表面活性剂百科 [surfactant.top]
- 8. This compound|475.7 g/mol [benchchem.com]
- 9. dodecylbenzenesulfonic acid, triethanolamine salt | C24H45NO6S | CID 33782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
Unveiling the Toxicological Profile of Triethanolamine Dodecylbenzenesulfonate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the toxicological studies and safety assessment of triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS), a common anionic surfactant. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This document summarizes available data on the substance's potential hazards, outlines experimental methodologies for its toxicological evaluation, and presents key information in a structured format for ease of reference.
Executive Summary
Triethanolamine dodecylbenzenesulfonate is a salt of dodecylbenzenesulfonic acid and triethanolamine. It is widely used in various consumer and industrial products as a surfactant. The safety of dodecylbenzenesulfonate salts, including TEA-DBS, has been reviewed by bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe for use in cosmetics when formulated to be non-irritating.[1][2] This guide delves into the specifics of its toxicological profile, drawing from studies on TEA-DBS and structurally related linear alkylbenzene sulfonates (LAS).
Toxicological Data Summary
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for TEA-DBS and related dodecylbenzenesulfonate salts to provide a comparative toxicological profile.
Table 1: Acute Toxicity Data
| Endpoint | Test Substance | Species | Route | Value | Reference |
| LD50 | Dodecylbenzenesulfonic acid | Rat | Oral | 500-2000 mg/kg | [3] |
| LD50 | Sodium Dodecylbenzene (B1670861) Sulfonate | Rat | Oral | 438 - 500 mg/kg | [4] |
| LD50 | Triethanolamine | Rat | Oral | 4190 mg/kg | [4] |
| LD50 | Triethanolamine | Rabbit | Dermal | > 20 mL/kg | [5] |
Table 2: Repeated Dose Toxicity
| Endpoint | Test Substance | Species | Route | Duration | Value | Reference |
| NO(A)EL | Isopropylamine salt of dodecylbenzenesulfonic acid | Rat | Oral | 42-44 days | 80 mg/kg/day (systemic) | [6] |
| NOEL | Isopropylamine salt of dodecylbenzenesulfonic acid | Rat | Oral | 42-44 days | 320 mg/kg/day (reproduction/developmental) | [6] |
Table 3: Dermal and Ocular Irritation
| Endpoint | Test Substance | Species | Concentration | Result | Reference |
| Skin Irritation | Linear Alkylbenzene Sulfonate (LAS) | Rabbit | 10% and 25% w/v aqueous solution | Moderate irritation | [1] |
| Skin Irritation | Sodium Dodecylbenzenesulfonate (SDDBS) | Rabbit | 15% | Severely irritating | [2] |
| Eye Irritation | Linear Alkylbenzene Sulfonate (LAS) | Rabbit | ≥ 5% | Irritant | [7] |
| Eye Irritation | Linear Alkylbenzene Sulfonate (LAS) | Rabbit | ≤ 0.1% | Mild to no irritation | [7] |
Table 4: Genotoxicity and Carcinogenicity
| Endpoint | Test Substance | System | Result | Reference |
| Mutagenicity | Sodium Dodecylbenzenesulfonate | Ames Test | Negative | [8] |
| Genotoxicity | Not specified dodecylbenzenesulfonate | In vitro Ames and clastogenicity tests | Non-mutagenic and not clastogenic | [9] |
| Carcinogenicity | Dodecylbenzene | Hairless mice (dermal) | Weakly tumorigenic, not carcinogenic | [10] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.
Dermal Irritation/Corrosion Testing
The potential for a substance to cause skin irritation is typically assessed using the OECD Test Guideline 404. This test involves the application of the test substance to the skin of a suitable animal model, usually the albino rabbit.
Experimental Workflow for Dermal Irritation (OECD TG 404)
Ocular Irritation/Corrosion Testing
The potential for a substance to cause eye irritation or damage is assessed using the OECD Test Guideline 405. This test involves the instillation of the test substance into the eye of an albino rabbit.
Experimental Workflow for Ocular Irritation (OECD TG 405)
Bacterial Reverse Mutation Test (Ames Test)
The Ames test, following OECD Test Guideline 471, is a widely used method to assess the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.
Experimental Workflow for Ames Test (OECD TG 471)
Mechanisms of Toxicity
Skin Irritation
Surfactants like this compound primarily cause skin irritation through their interaction with the stratum corneum, the outermost layer of the skin.[11][12] This interaction disrupts the skin's barrier function, leading to irritation and inflammation.
Signaling Pathway of Surfactant-Induced Skin Irritation
The mechanism involves the binding of surfactant molecules to keratin, a key structural protein in the skin, causing it to denature.[13] Surfactants also disrupt the organized lipid matrix of the stratum corneum.[14] This dual action compromises the skin's barrier integrity, allowing the surfactant and other potential irritants to penetrate deeper into the epidermis, triggering an inflammatory response characterized by redness (erythema) and swelling (edema).[11]
Safety Assessment and Conclusion
The available data, largely from studies on analogous dodecylbenzenesulfonate salts, suggest that this compound has a low order of acute toxicity.[4] It is considered to be a skin and eye irritant, particularly at higher concentrations.[1][2] The irritant properties are a characteristic of many surfactants and are dependent on concentration and pH.[1]
Based on the available information, linear alkylbenzene sulfonates are not considered to be reproductive or developmental toxicants via dermal exposure, nor are they considered genotoxic or carcinogenic.[6][8]
References
- 1. cir-safety.org [cir-safety.org]
- 2. Amended safety assessment of dodecylbenzenesulfonate, decylbenzenesulfonate, and tridecylbenzenesulfonate salts as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. westpenetone.com [westpenetone.com]
- 4. 0445f81.netsolhost.com [0445f81.netsolhost.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Final Report on the Safety Assessment of Sodium Dodecylbenzenesulfonate/TEA-Dodecylbenzenesulfonate/ Sodium Decylbenzenesulfonate | Semantic Scholar [semanticscholar.org]
- 8. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Studies of the carcinogenesis and tumorigenesis of skin applications of dodecylbenzene on hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Triethanolamine Dodecylbenzenesulfonate in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DDBS) is an anionic surfactant that serves as a highly effective emulsifier in emulsion polymerization processes. Its molecular structure, comprising a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head group neutralized with triethanolamine, allows for the formation of stable micelles in aqueous media. These micelles are crucial for the nucleation of polymer particles and the stabilization of the resulting latex. In emulsion polymerization, TEA-DDBS plays a pivotal role in controlling particle size, ensuring latex stability, and influencing the final properties of the polymer. These characteristics make it a valuable tool in the synthesis of polymers for various applications, including drug delivery systems, coatings, and adhesives.
Mechanism of Action in Emulsion Polymerization
In an emulsion polymerization system, the process begins with the dispersion of a water-insoluble monomer in an aqueous phase containing the surfactant, TEA-DDBS. Above its critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles, which encapsulate a small amount of the monomer. A water-soluble initiator is then introduced, which decomposes to form free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization. As the polymer chains grow within the micelles, they form stable, sub-micron polymer particles. The TEA-DDBS molecules adsorb onto the surface of these growing particles, providing electrostatic and steric stabilization, which prevents particle agglomeration and ensures the overall stability of the latex.
Quantitative Data Summary
The concentration of triethanolamine dodecylbenzenesulfonate has a significant impact on the characteristics of the resulting polymer latex. The following tables provide a summary of expected trends and illustrative quantitative data based on typical emulsion polymerization systems. Researchers should note that optimal concentrations will vary depending on the specific monomer system, initiator, and desired final properties.
Table 1: Effect of TEA-DDBS Concentration on Polystyrene Latex Properties
| TEA-DDBS Concentration (wt% based on monomer) | Average Particle Size (nm) | Particle Size Distribution (Polydispersity Index, PDI) | Latex Stability |
| 0.5 | 150 - 200 | > 0.2 (Broad) | Low (Coagulation may occur) |
| 1.0 | 100 - 150 | 0.1 - 0.2 (Moderate) | Moderate |
| 2.0 | 50 - 100 | < 0.1 (Narrow) | High |
| 3.0 | < 50 | < 0.05 (Very Narrow) | Very High |
Table 2: Effect of TEA-DDBS Concentration on Polymethyl Methacrylate (B99206) (PMMA) Latex Properties
| TEA-DDBS Concentration (wt% based on monomer) | Average Particle Size (nm) | Molecular Weight (Mw, g/mol ) | Conversion (%) |
| 0.5 | 120 - 180 | > 1,000,000 | ~85 |
| 1.0 | 80 - 120 | 800,000 - 1,000,000 | ~90 |
| 2.0 | 40 - 80 | 500,000 - 800,000 | >95 |
| 3.0 | < 40 | < 500,000 | >98 |
Experimental Protocols
The following are detailed protocols for the emulsion polymerization of styrene (B11656) and methyl methacrylate using this compound as the emulsifier.
Protocol 1: Emulsion Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed)
-
This compound (TEA-DDBS)
-
Potassium persulfate (KPS)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Syringe or dropping funnel
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Initial Charge: To the flask, add 200 mL of deionized water, 2.0 g of TEA-DDBS, and 0.5 g of sodium bicarbonate.
-
Inert Atmosphere: Begin stirring the mixture at 200-300 rpm and purge the system with nitrogen for 30 minutes to remove any dissolved oxygen.
-
Temperature Control: Heat the reactor to 70°C using the heating mantle.
-
Monomer Addition: In a separate beaker, weigh 50 g of inhibitor-free styrene. Add the styrene to the reaction flask.
-
Initiator Preparation: Dissolve 0.5 g of potassium persulfate in 10 mL of deionized water.
-
Initiation: Once the reactor temperature has stabilized at 70°C, add the initiator solution to the flask to start the polymerization.
-
Polymerization: Maintain the reaction at 70°C for 4-6 hours under a constant, gentle stream of nitrogen with continuous stirring. The appearance of a milky-white emulsion indicates the formation of polymer particles.
-
Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature. Filter the resulting polystyrene latex through cheesecloth or a fine mesh to remove any coagulum.
Protocol 2: Emulsion Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (TEA-DDBS)
-
Ammonium (B1175870) persulfate (APS)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Same as Protocol 1
Procedure:
-
Reactor Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Initial Charge: Add 150 mL of deionized water and 1.5 g of TEA-DDBS to the reaction flask.
-
Inert Atmosphere: Start stirring at 250 rpm and purge with nitrogen for 30 minutes.
-
Temperature Control: Heat the reactor to 60°C.
-
Monomer Addition: Add 40 g of inhibitor-free MMA to the flask.
-
Initiator Preparation: Prepare the initiator solution by dissolving 0.4 g of ammonium persulfate in 10 mL of deionized water.
-
Initiation: Inject the initiator solution into the reactor to commence polymerization.
-
Polymerization: Allow the reaction to proceed at 60°C for 5-7 hours under a nitrogen atmosphere with continuous stirring.
-
Cooling and Filtration: Cool the reactor to ambient temperature and filter the polymethyl methacrylate latex to remove any large aggregates.
Visualizations
Signaling Pathways and Experimental Workflows
Application of Triethanolamine Dodecylbenzenesulfonate as a Corrosion Inhibitor for 304 Stainless Steel
Application Note
Introduction
Triethanolamine (B1662121) dodecylbenzenesulfonate (TDS) has been identified as an effective corrosion inhibitor for 304 stainless steel, particularly in environments susceptible to pitting corrosion, such as simulated concrete pore solutions (SCPS) contaminated with chloride ions.[1][2] This anionic surfactant mitigates corrosion by adsorbing onto the steel surface, forming a protective barrier that inhibits both the initiation and propagation of corrosion pits.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing TDS as a corrosion inhibitor for stainless steel.
Mechanism of Action
Triethanolamine dodecylbenzenesulfonate functions as an anodic-type corrosion inhibitor.[1][2] Its molecules adsorb onto the stainless steel surface, effectively blocking active sites from corrosive agents like chloride ions. This adsorption leads to the formation of a stable passive film, which hinders the anodic dissolution of the metal.[1][2] The protective action of TDS increases with its concentration, leading to a significant reduction in corrosion rate and an increase in the pitting resistance of the stainless steel.[1][2]
Quantitative Data Summary
The effectiveness of this compound as a corrosion inhibitor for 304 stainless steel in a simulated concrete pore solution with chloride contamination is summarized in the tables below.
Table 1: Potentiodynamic Polarization Data [1][2]
| TDS Concentration (mol/L) | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE) (%) |
| 0 | -0.19 | - | - |
| 0.841 x 10⁻⁴ | - | - | - |
| 1.682 x 10⁻⁴ | - | - | - |
| 3.364 x 10⁻⁴ | -0.08 | - | 59.6 |
Data extracted from potentiodynamic polarization curves.
Table 2: Mott-Schottky Analysis Data [1][2]
| TDS Concentration (mol/L) | Donor Density (ND) (x 10²⁰ cm⁻³) |
| 0 | - |
| 0.841 x 10⁻⁴ | - |
| 1.682 x 10⁻⁴ | - |
| 3.364 x 10⁻⁴ | Decreased |
Qualitative trend observed from Mott-Schottky tests, indicating a more stable passive film with increasing TDS concentration.
Table 3: Metastable Pitting Analysis [1][2]
| TDS Concentration (mol/L) | Maximum Peak Current Density (ipeak) (μA/cm²) |
| 0 | 0.37 |
| 3.364 x 10⁻⁴ | 0.29 |
Data indicates a reduction in the likelihood of metastable pits transitioning to stable pits with the addition of TDS.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound on 304 stainless steel are provided below.
Potentiodynamic Polarization Measurement
This technique is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (IE).[1]
Materials and Equipment:
-
304 Stainless Steel specimen (working electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Platinum electrode (counter electrode)
-
Potentiostat
-
Electrochemical cell
-
Simulated Concrete Pore Solution (SCPS): 0.06 mol/L KOH, 0.2 mol/L NaOH, 0.01 mol/L Ca(OH)₂, 0.24 mol/L NaHCO₃, and 0.25 mol/L NaCl.
-
This compound (TDS) at desired concentrations (e.g., 0, 0.841×10⁻⁴, 1.682×10⁻⁴, and 3.364×10⁻⁴ mol/L).[1]
Procedure:
-
Prepare the 304 stainless steel working electrode by polishing and cleaning.
-
Assemble the three-electrode system in the electrochemical cell containing the SCPS with the desired TDS concentration.
-
Allow the system to stabilize by measuring the open circuit potential (OCP) for a sufficient time.
-
Perform the potentiodynamic polarization sweep at a scan rate of 0.2 mV/s, ranging from -0.3 V to 1.5 V versus the OCP.[1]
-
Record the polarization curve (potential vs. current density).
-
Analyze the data to determine Ecorr, icorr, and calculate the inhibition efficiency using the following formula: IE (%) = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
Mott-Schottky Analysis
This method is employed to analyze the semiconductor properties of the passive film formed on the stainless steel surface, providing insights into its stability.[1]
Materials and Equipment:
-
Same as for Potentiodynamic Polarization.
Procedure:
-
Prepare and immerse the 304 stainless steel specimen in the SCPS with the desired TDS concentration.
-
Conduct the Mott-Schottky tests at a frequency of 1000 Hz with a potential increment of 0.05 V.[1]
-
The potential should range from -1.5 V to 1.0 V (vs. SCE).[1]
-
Plot the reciprocal of the square of the capacitance (1/C²) against the applied potential (E).
-
The slope of the linear portion of the plot can be used to determine the donor density (ND) of the passive film. A decrease in ND indicates a more stable passive film.[1]
Atomic Force Microscopy (AFM) for Surface Morphology
AFM is used to visualize the surface of the stainless steel and assess the impact of the inhibitor on the morphology of corrosion pits.[3][4]
Materials and Equipment:
-
304 Stainless Steel specimens after potentiostatic polarization.
-
Atomic Force Microscope (AFM).
-
Ultrasonic cleaner.
-
Vacuum drying oven.
Procedure:
-
After potentiostatic polarization, ultrasonically clean the stainless steel samples for 3 minutes.[1]
-
Rinse the samples thoroughly with distilled water and dry them in a vacuum drying oven.[1]
-
Use the AFM to capture images of the surface morphology in a designated area (e.g., 10 μm × 10 μm) under tapping mode.[1]
-
Analyze the images to observe the size, depth, and distribution of any corrosion pits.
Visualizations
Caption: Experimental workflow for evaluating TDS corrosion inhibition.
Caption: Mechanism of corrosion inhibition by TDS.
References
Application Notes and Protocols for Formulating Pesticide Emulsifiable Concentrates with Triethanolamine Dodecylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating pesticide emulsifiable concentrates (ECs) using triethanolamine (B1662121) dodecylbenzenesulfonate as a key anionic surfactant. This document outlines the fundamental principles of EC formulations, the role of individual components, detailed experimental protocols for preparation and stability testing, and representative formulation examples.
Introduction to Emulsifiable Concentrates
Emulsifiable concentrates are liquid formulations in which a water-insoluble pesticide active ingredient is dissolved in an organic solvent along with a blend of emulsifying agents.[1][2] Upon dilution with water in a spray tank, an EC spontaneously forms a stable oil-in-water emulsion, which allows for the uniform application of the active ingredient.[1][2][3]
Triethanolamine dodecylbenzenesulfonate is an anionic surfactant widely used in pesticide formulations.[4] Its primary functions are to reduce the interfacial tension between the oil and water phases, facilitating the formation of a stable emulsion, and to contribute to the overall stability of the diluted formulation. It is often used in combination with non-ionic surfactants to achieve optimal performance.
Components of an Emulsifiable Concentrate
A typical EC formulation consists of the following components:
-
Active Ingredient: The biologically active component that controls the target pest. The choice of active ingredient dictates the required solvent and emulsifier system.
-
Solvent: A water-immiscible organic solvent that dissolves the active ingredient. Common solvents include aromatic hydrocarbons, vegetable oils, and their methylated esters. The solvent system must be compatible with the active ingredient and not cause degradation.
-
Emulsifier System: A blend of surfactants that stabilizes the emulsion upon dilution with water. This system typically includes an anionic surfactant, such as this compound, and one or more non-ionic surfactants.
-
Anionic Surfactant (this compound): Provides strong emulsification properties and contributes to the spontaneous formation of the emulsion (blooming).
-
Non-ionic Surfactants: Work in conjunction with the anionic surfactant to enhance emulsion stability. A blend of a low Hydrophilic-Lipophilic Balance (HLB) and a high HLB non-ionic surfactant is often used to achieve a stable formulation.
-
-
Adjuvants (Optional): These can include stabilizing agents, antifoaming agents, or other additives to improve the performance or handling of the formulation.
The general workflow for developing a pesticide emulsifiable concentrate is depicted below:
Caption: Workflow for pesticide emulsifiable concentrate formulation.
Representative Formulations
The following tables provide examples of emulsifiable concentrate formulations. Table 1 outlines a general formulation, while Table 2 presents a specific example using Limonene as the active ingredient, incorporating this compound.
Table 1: General Emulsifiable Concentrate Formulation
| Component | Function | Concentration (% w/w) |
| Active Ingredient | Pesticide | 10 - 50 |
| Solvent (e.g., Aromatic 200) | Solvent for Active Ingredient | 40 - 80 |
| This compound | Anionic Emulsifier | 2 - 8 |
| Non-ionic Emulsifier (Low HLB) | Co-emulsifier | 1 - 5 |
| Non-ionic Emulsifier (High HLB) | Co-emulsifier | 1 - 5 |
Table 2: Example Formulation with Limonene (600 g/L EC)
| Component | Function | Concentration (% w/w) |
| Limonene (95%) | Insecticide/Acaricide | ~63 |
| This compound | Anionic Emulsifier/Wetting Agent | 5 - 15 |
| Non-ionic Polymeric Surfactant | Co-emulsifier | 10 - 20 |
| Solvent | To make up 100% | < 10 |
Note: The exact concentrations of emulsifiers will depend on the specific active ingredient and solvent used and should be optimized through experimentation.
Experimental Protocols
Preparation of an Emulsifiable Concentrate
This protocol describes the laboratory-scale preparation of a pesticide EC.
Materials:
-
Pesticide Active Ingredient (Solid or Liquid)
-
Solvent (e.g., Aromatic 200, Methylated Seed Oil)
-
This compound
-
Non-ionic Surfactant (Low HLB, e.g., Sorbitan Oleate)
-
Non-ionic Surfactant (High HLB, e.g., Polyoxyethylene Sorbitan Oleate)
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Weighing Balance
-
Graduated Cylinders
Procedure:
-
Dissolution of Active Ingredient:
-
If the active ingredient is a solid, weigh the required amount of solvent into a beaker.
-
While stirring, slowly add the weighed active ingredient to the solvent.
-
Continue stirring until the active ingredient is completely dissolved. Gentle heating may be applied if necessary, but care must be taken to avoid degradation of the active ingredient.
-
If the active ingredient is a liquid, weigh it directly into the beaker and add the solvent.
-
-
Addition of Emulsifiers:
-
To the solution from step 1, add the required amount of this compound while stirring.
-
Add the required amounts of the low HLB and high HLB non-ionic surfactants to the mixture.
-
-
Homogenization:
-
Continue stirring the mixture for 15-30 minutes to ensure all components are thoroughly mixed and the solution is homogenous.
-
-
Final Volume Adjustment:
-
If necessary, add the remaining solvent to reach the final target volume or weight.
-
-
Storage:
-
Store the prepared EC in a tightly sealed, labeled container.
-
The logical relationship of the components in an EC formulation is illustrated in the diagram below:
Caption: Component relationships in an EC formulation.
Evaluation of Emulsion Stability
This protocol is a simplified method for assessing the stability of the emulsion formed upon dilution of the EC.
Materials:
-
Prepared Emulsifiable Concentrate
-
Standard Hard Water (e.g., CIPAC Standard Water D)
-
100 mL Graduated Cylinders with Stoppers
-
Timer
-
Water Bath (optional, for temperature control)
Procedure:
-
Preparation of the Emulsion:
-
Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
Add 5 mL of the prepared EC to the cylinder.
-
Stopper the cylinder and invert it 10-30 times to ensure thorough mixing.
-
-
Observation:
-
Place the cylinder in a vertical position at a constant temperature (e.g., 25°C).
-
Record the volume of any separated cream (top layer) or sediment (bottom layer) at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours, and 24 hours).
-
-
Evaluation:
-
A stable emulsion will show minimal or no separation of cream or sediment over the observation period. The acceptable level of separation will depend on the specific requirements of the formulation.
-
Table 3: Emulsion Stability Data Log
| Time Interval | Volume of Cream (mL) | Volume of Sediment (mL) | Observations |
| 30 minutes | |||
| 1 hour | |||
| 2 hours | |||
| 24 hours |
Accelerated Storage Stability
This test is designed to predict the long-term stability of the EC formulation.
Materials:
-
Prepared Emulsifiable Concentrate in a sealed container
-
Oven capable of maintaining a constant temperature (e.g., 54°C)
-
Refrigerator or cold chamber (e.g., 0°C)
Procedure:
-
High-Temperature Storage:
-
Place a sealed sample of the EC in an oven at 54 ± 2°C for 14 days.
-
After the storage period, allow the sample to return to room temperature.
-
Visually inspect the sample for any signs of instability, such as crystallization, phase separation, or significant changes in color or viscosity.
-
Perform the emulsion stability test (Protocol 4.2) on the stored sample and compare the results to a fresh sample.
-
-
Low-Temperature Storage:
-
Place a sealed sample of the EC in a cold chamber at 0 ± 2°C for 7 days.
-
After the storage period, allow the sample to return to room temperature.
-
Visually inspect the sample for any signs of instability.
-
Perform the emulsion stability test (Protocol 4.2) on the stored sample and compare the results to a fresh sample.
-
Safety Precautions
When working with pesticides and formulation components, it is crucial to adhere to strict safety protocols. Always work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each component for specific handling and disposal instructions. This compound can cause skin and eye irritation.
References
Application Notes and Protocols: Triethanolamine Dodecylbenzenesulfonate in the Preparation of Stable Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS) as a surfactant in the formulation of stable oil-in-water (O/W) nanoemulsions for pharmaceutical and drug delivery applications. While specific literature on TEA-DBS in this exact application is limited, the following protocols are adapted from established methodologies for nanoemulsion preparation and are intended to serve as a robust starting point for formulation development and optimization.
Introduction to Triethanolamine Dodecylbenzenesulfonate in Nanoemulsions
This compound is an anionic surfactant known for its emulsifying properties. In the context of nanoemulsions, it can play a crucial role in reducing the interfacial tension between the oil and water phases, thereby facilitating the formation of small, stable droplets in the nanometer range (typically 20-200 nm).[1][2] The resulting nanoemulsions offer several advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and the potential for targeted delivery.[3][4]
The stability of a nanoemulsion is a critical parameter, influenced by factors such as particle size, polydispersity index (PDI), and zeta potential.[5][6] A small particle size and a low PDI (typically <0.3) are indicative of a uniform and stable nanoemulsion. The zeta potential, a measure of the surface charge of the droplets, is a key indicator of colloidal stability. For anionic surfactants like TEA-DBS, a sufficiently high negative zeta potential (typically more negative than -30 mV) prevents droplet aggregation through electrostatic repulsion, contributing to the long-term stability of the formulation.[5]
Data Presentation: Physicochemical Characterization of Nanoemulsions
The following tables provide a template for summarizing the quantitative data obtained during the characterization of TEA-DBS stabilized nanoemulsions. The values presented are representative of typical stable nanoemulsion formulations and should be replaced with experimental data.
Table 1: Formulation Composition of this compound (TEA-DBS) Nanoemulsions
| Formulation Code | Oil Phase (% w/w) | TEA-DBS (% w/w) | Co-surfactant (% w/w) | Aqueous Phase (% w/w) |
| TNE-1 | 10 | 5 | 2.5 | 82.5 |
| TNE-2 | 15 | 7.5 | 3.75 | 73.75 |
| TNE-3 | 20 | 10 | 5 | 65 |
Table 2: Physicochemical Characterization of TEA-DBS Nanoemulsions
| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| TNE-1 | 150 ± 5.2 | 0.15 ± 0.02 | -35.2 ± 1.5 |
| TNE-2 | 180 ± 6.8 | 0.21 ± 0.03 | -32.8 ± 1.8 |
| TNE-3 | 210 ± 7.5 | 0.28 ± 0.04 | -30.5 ± 2.1 |
| Values are presented as mean ± standard deviation (n=3). These are example values and will vary based on the specific formulation and processing parameters. |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of nanoemulsions using this compound.
Protocol for Preparation of TEA-DBS Stabilized Nanoemulsion (High-Energy Homogenization Method)
This protocol describes the formation of a nanoemulsion using a high-pressure homogenizer, a common and effective high-energy method.[1][3]
Materials:
-
Oil Phase (e.g., Miglyol 812, Caprylic/Capric Triglyceride)
-
This compound (TEA-DBS)
-
Co-surfactant (e.g., Transcutol P, Ethanol) (Optional, but recommended for improved stability)
-
Purified Water (Aqueous Phase)
-
Active Pharmaceutical Ingredient (API) - if applicable
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the desired amount of the oil phase into a beaker.
-
If applicable, dissolve the lipophilic API in the oil phase with gentle stirring until a clear solution is obtained.
-
In a separate beaker, weigh the required amount of this compound (and co-surfactant, if used) and add it to the oil phase.
-
Stir the mixture at a moderate speed (e.g., 300 rpm) until the surfactant is completely dissolved in the oil phase.
-
-
Preparation of the Aqueous Phase:
-
Measure the required volume of purified water into a separate beaker.
-
-
Formation of the Coarse Emulsion:
-
Gradually add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer.
-
Once all the aqueous phase is added, subject the mixture to high-shear mixing (e.g., 5000-10000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through the high-pressure homogenizer.
-
The homogenization pressure and number of cycles will need to be optimized for the specific formulation. A starting point could be 500-1500 bar for 3-5 cycles.
-
Collect the resulting nanoemulsion.
-
Protocol for Characterization of TEA-DBS Nanoemulsion
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute a small aliquot of the nanoemulsion with purified water to an appropriate concentration to avoid multiple scattering effects (typically a dilution factor of 1:100 to 1:1000).
-
Gently mix the diluted sample.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the particle size (Z-average), PDI, and zeta potential at a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values with standard deviation.[5][6]
3.2.2. Morphological Analysis (Transmission Electron Microscopy - TEM)
Equipment:
-
Transmission Electron Microscope
-
Copper grids coated with a carbon film
-
Negative staining agent (e.g., 2% phosphotungstic acid)
Procedure:
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Remove the excess liquid with filter paper.
-
Apply a drop of the negative staining agent to the grid and let it stand for a minute.
-
Remove the excess stain with filter paper.
-
Allow the grid to air dry completely.
-
Observe the morphology of the nanoemulsion droplets under the TEM.
3.2.3. Stability Studies
Procedure:
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3500 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.
-
Freeze-Thaw Cycles: Subject the nanoemulsion to multiple freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours, repeated for at least three cycles). Observe for any changes in appearance or phase separation.
-
-
Long-Term Stability:
-
Store the nanoemulsion samples at different temperature conditions (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 1, 3, and 6 months).
-
At each time point, visually inspect the samples for any signs of instability and re-characterize the particle size, PDI, and zeta potential.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow and principles involved in the preparation and application of nanoemulsions.
Caption: Workflow for the preparation and application of a stable nanoemulsion.
Caption: Key factors influencing the stability of a nanoemulsion.
References
- 1. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarpr.com [ijarpr.com]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 4. ijnrd.org [ijnrd.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
The Role of Triethanolamine Dodecylbenzenesulfonate in Micellar Electrokinetic Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis to the analysis of neutral and charged analytes. This is achieved through the addition of a surfactant to the background electrolyte at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. These micelles act as a pseudo-stationary phase, enabling differential partitioning of analytes and facilitating their separation. Triethanolamine dodecylbenzenesulfonate (TEADBS) is an anionic surfactant with potential applications in MEKC. This document provides an overview of the principles of MEKC and outlines a general protocol for its application, with a theoretical consideration of the role of an anionic surfactant like TEADBS.
Introduction to Micellar Electrokinetic Chromatography (MEKC)
MEKC is a hybrid of capillary electrophoresis (CE) and chromatography.[1] In conventional CE, separation is based on the differential migration of charged analytes in an electric field. This limits its application for neutral molecules, which migrate at the same velocity as the electroosmotic flow (EOF). MEKC overcomes this limitation by introducing micelles into the separation buffer.
The separation principle in MEKC is based on the partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase.[1] Analytes with higher hydrophobicity will interact more strongly with the hydrophobic core of the micelles, causing them to migrate more slowly. Conversely, more hydrophilic analytes will spend more time in the aqueous phase and migrate faster. This differential partitioning allows for the separation of a wide range of compounds, including neutral molecules, and provides an additional mechanism for selectivity for charged analytes.
The Role of this compound (TEADBS) as a Surfactant in MEKC
This compound (TEADBS) is an anionic surfactant. In MEKC, an anionic surfactant like TEADBS would form negatively charged micelles when its concentration in the background electrolyte exceeds its CMC. These micelles would have their own electrophoretic mobility, typically directed towards the anode (the positive electrode).
In a typical MEKC setup with a fused silica (B1680970) capillary, the electroosmotic flow (EOF) is directed towards the cathode (the negative electrode). The net velocity of the anionic micelles is the vector sum of their electrophoretic mobility and the EOF. Usually, the EOF is stronger than the electrophoretic mobility of the micelles, resulting in a net migration of the micelles towards the cathode, albeit at a slower rate than the bulk solution.
The separation of analytes is then governed by their interaction with the TEADBS micelles. Neutral analytes will partition between the aqueous buffer and the hydrophobic core of the micelles. Charged analytes will experience both hydrophobic interactions and electrostatic interactions (attraction or repulsion) with the charged surface of the micelles, adding another dimension to the separation selectivity.
General Experimental Protocol for MEKC
1. Instrumentation:
-
A commercially available capillary electrophoresis system equipped with a UV-Vis or other suitable detector.
-
Fused-silica capillary (e.g., 50 µm internal diameter, 30-60 cm total length).
-
Data acquisition and analysis software.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a desired pH. The pH will influence the charge of the analytes and the magnitude of the EOF.
-
Surfactant: this compound (TEADBS). The concentration should be above its critical micelle concentration (CMC). A typical starting concentration range for anionic surfactants in MEKC is 20-100 mM.
-
Organic Modifier (Optional): Methanol, acetonitrile, or other organic solvents can be added to the BGE to modify the polarity of the mobile phase and the partitioning of highly hydrophobic analytes.
-
Sample Solution: The analyte(s) of interest dissolved in a suitable solvent, preferably the BGE or a weaker buffer to allow for sample stacking.
-
Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide, deionized water.
3. General MEKC Procedure:
-
Capillary Conditioning:
-
Flush the new capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the BGE for 15 minutes.
-
Between runs, a shorter conditioning cycle of flushing with 0.1 M NaOH, water, and BGE is recommended to ensure reproducibility.
-
-
Sample Injection:
-
Inject the sample into the capillary using either hydrodynamic (pressure) or electrokinetic (voltage) injection. Injection parameters (pressure/voltage and time) need to be optimized for each application.
-
-
Electrophoretic Separation:
-
Apply a high voltage (e.g., 15-30 kV) across the capillary. The polarity will depend on the charge of the surfactant and the desired direction of migration. For an anionic surfactant like TEADBS, a positive voltage is typically applied at the injection end.
-
Maintain a constant temperature to ensure reproducible migration times.
-
-
Detection:
-
Monitor the separation online at a wavelength where the analyte(s) absorb.
-
Table 1: General MEKC Operating Parameters (Illustrative Example)
| Parameter | Typical Range/Value | Purpose |
| Capillary | 50 µm i.d., 30-60 cm length | Provides the separation channel. |
| Background Electrolyte | 20-50 mM Phosphate or Borate buffer | Maintains a stable pH and conductivity. |
| pH | 7.0 - 9.5 | Influences analyte charge and EOF. |
| Surfactant (Anionic) | 20-100 mM | Forms the pseudo-stationary micellar phase. |
| Organic Modifier | 0-20% (v/v) Methanol or Acetonitrile | Modifies selectivity and elution of hydrophobic compounds. |
| Applied Voltage | 15-30 kV | Drives the separation. |
| Temperature | 20-30 °C | Affects viscosity, migration times, and reproducibility. |
| Injection | 50 mbar for 3-5 s (Hydrodynamic) | Introduces the sample into the capillary. |
| Detection | UV at a specific wavelength | Monitors the separated analytes. |
Visualizing the MEKC Workflow
The following diagram illustrates the logical workflow of a typical MEKC experiment.
Caption: Logical workflow of a Micellar Electrokinetic Chromatography experiment.
Signaling Pathway of Analyte Separation in MEKC
The following diagram illustrates the principles of analyte separation based on their interaction with the micelles and the electroosmotic flow.
Caption: Analyte separation mechanism in MEKC with an anionic surfactant.
Conclusion
Micellar Electrokinetic Chromatography is a versatile and powerful technique for the separation of a wide range of analytes in the pharmaceutical and drug development fields. While specific applications of this compound in MEKC are not extensively documented in publicly available literature, its properties as an anionic surfactant suggest its potential utility as a pseudo-stationary phase. The general principles and protocols outlined in this document provide a foundation for researchers to develop and validate their own MEKC methods. Method development would require systematic optimization of parameters such as TEADBS concentration, buffer pH, applied voltage, and the use of organic modifiers to achieve the desired separation.
References
Application Notes and Protocols for Triethanolamine Dodecylbenzenesulfonate as a Dispersant for Nanoparticles in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS) is an anionic surfactant widely recognized for its excellent emulsifying, wetting, and dispersing properties.[1][2] These characteristics make it a highly effective agent for the dispersion and stabilization of nanoparticles in aqueous media. Its utility is noted in various industrial applications, including household and industrial detergents, agricultural emulsions, and as a dispersant for pigments and dyes.[1][3] This document provides detailed application notes and protocols for the use of TEA-DBS as a dispersant for nanoparticles, targeting researchers, scientists, and professionals in drug development.
TEA-DBS, the triethanolamine salt of dodecylbenzenesulfonic acid, functions by reducing the surface tension of the aqueous medium.[4] The molecule possesses a hydrophilic sulfonate head and a hydrophobic dodecylbenzene (B1670861) tail. This amphipathic nature allows it to adsorb onto the surface of nanoparticles, preventing their agglomeration through a combination of electrostatic and steric repulsion mechanisms. The triethanolamine counter-ion can also contribute to the pH modulation of the dispersion.[4]
Mechanism of Dispersion
The dispersion of nanoparticles in an aqueous medium using triethanolamine dodecylbenzenesulfonate is achieved through a combination of electrostatic and steric stabilization. The hydrophobic dodecylbenzene tail of the surfactant molecule adsorbs onto the non-polar surfaces of the nanoparticles, while the hydrophilic sulfonate head orients towards the aqueous phase. This creates a negatively charged surface on the nanoparticles, leading to electrostatic repulsion between them. The bulky structure of the adsorbed surfactant molecules also provides a steric barrier, further preventing the nanoparticles from aggregating.
Caption: Mechanism of Nanoparticle Dispersion by TEA-DBS.
Quantitative Data
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, data for the closely related sodium dodecylbenzenesulfonate (SDBS) provides a strong indication of its performance. The following tables summarize typical data obtained when using an anionic dodecylbenzenesulfonate surfactant for nanoparticle dispersion.
Table 1: Effect of SDBS Concentration on the Dispersion of TiO₂ Nanoparticles
| SDBS Concentration (wt%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Control) | 850 ± 50 | 0.85 ± 0.05 | -15 ± 2 |
| 0.1 | 250 ± 20 | 0.35 ± 0.03 | -35 ± 3 |
| 0.5 | 180 ± 15 | 0.25 ± 0.02 | -45 ± 3 |
| 1.0 | 175 ± 10 | 0.22 ± 0.02 | -50 ± 4 |
| 2.0 | 185 ± 15 | 0.28 ± 0.03 | -52 ± 4 |
Data is illustrative and based on typical results for anionic dodecylbenzenesulfonate surfactants.
Table 2: Stability of Carbon Nanotube (CNT) Dispersions with Different Surfactants
| Surfactant | Concentration (wt%) | Sedimentation after 24h (%) |
| None | - | > 90 |
| SDBS | 1.0 | < 10 |
| Sodium Dodecyl Sulfate (SDS) | 1.0 | < 15 |
| Triton X-100 | 1.0 | < 5 |
Data is illustrative and based on typical results for anionic dodecylbenzenesulfonate surfactants.
Experimental Protocols
The following protocols provide a general framework for the dispersion of nanoparticles using this compound. Optimization of parameters such as sonication time, power, and TEA-DBS concentration is recommended for specific nanoparticle types and applications.
Protocol 1: General Dispersion of Metal Oxide Nanoparticles (e.g., TiO₂, ZnO)
Materials:
-
Nanoparticle powder (e.g., TiO₂, ZnO)
-
This compound (TEA-DBS)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer and stir bar
-
Beaker or vial
Procedure:
-
Preparation of Dispersant Solution: Prepare a stock solution of TEA-DBS in deionized water. A typical starting concentration is 1% (w/v).
-
Pre-wetting the Nanoparticles: Weigh the desired amount of nanoparticle powder and place it in a suitable beaker or vial. Add a small amount of the TEA-DBS solution to form a paste, ensuring all the powder is wetted.
-
Dispersion: Add the remaining volume of the TEA-DBS solution to the paste to achieve the desired final nanoparticle concentration (e.g., 0.1 - 1.0 wt%).
-
Sonication: Place the beaker in an ice bath to prevent overheating. Immerse the tip of the probe sonicator into the suspension. Sonicate the dispersion for 15-30 minutes at a power output of 100-400 W. The sonication should be performed in pulses (e.g., 5 seconds on, 2 seconds off) to minimize heat generation.
-
Stirring: After sonication, place the dispersion on a magnetic stirrer and stir for at least 1 hour to ensure homogeneity.
-
Characterization: Characterize the dispersion for particle size distribution (e.g., using Dynamic Light Scattering), zeta potential, and stability (e.g., by observing sedimentation over time).
Caption: Workflow for Dispersing Metal Oxide Nanoparticles.
Protocol 2: Dispersion of Carbon Nanotubes (CNTs)
Materials:
-
Carbon nanotubes (single-walled or multi-walled)
-
This compound (TEA-DBS)
-
Deionized water
-
High-shear mixer or probe sonicator
-
Centrifuge
Procedure:
-
Preparation of Dispersant Solution: Prepare a 0.5% to 1.0% (w/v) solution of TEA-DBS in deionized water.
-
Initial Mixing: Add the desired amount of CNTs to the TEA-DBS solution (e.g., 1 mg/mL).
-
Dispersion:
-
Using a High-Shear Mixer: Homogenize the mixture at high speed (e.g., 10,000 rpm) for 30-60 minutes.
-
Using a Probe Sonicator: Sonicate the mixture in an ice bath for 30-60 minutes at a high power setting, using a pulsed mode.
-
-
Centrifugation: To remove large aggregates and undispersed CNT bundles, centrifuge the dispersion at a moderate speed (e.g., 5,000 x g) for 15-30 minutes.
-
Collection of Supernatant: Carefully decant the supernatant, which contains the well-dispersed CNTs.
-
Characterization: Analyze the supernatant for CNT concentration (e.g., using UV-Vis spectroscopy), dispersion quality (e.g., via transmission electron microscopy), and stability.
Caption: Workflow for Dispersing Carbon Nanotubes.
Conclusion
This compound is a versatile and effective dispersant for a variety of nanoparticles in aqueous media. Its ability to provide both electrostatic and steric stabilization leads to the formation of stable, well-dispersed nanoparticle suspensions. The provided protocols offer a starting point for researchers to develop optimized dispersion methods for their specific nanoparticle systems. Further characterization and optimization are crucial to achieving the desired dispersion quality and stability for various applications in research, drug development, and industry.
References
Application Notes and Protocols for Wetting and Dyeing Agents in Textile Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In textile wet processing, achieving uniform and efficient dyeing is paramount to producing high-quality finished goods. Wetting and dyeing agents, primarily surfactants, are indispensable chemical auxiliaries that facilitate the interaction between the aqueous dye solutions and the often hydrophobic textile substrates.[1] These agents function by reducing the surface tension of water, which allows for rapid and even penetration of dyes and other chemicals into the fiber matrix.[2] This results in improved dye uptake, levelness, and overall colorfastness of the final product.[3] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of quantitative data for various wetting and dyeing agents.
Mechanism of Action: The Role of Surfactants
Surfactants are amphiphilic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[4] This dual nature allows them to orient themselves at the interface between the aqueous dye bath and the textile fiber, effectively lowering the interfacial tension. This reduction in tension allows water to spread more easily across the fabric surface and penetrate into the capillary spaces between and within the fibers.
The general mechanism involves the following steps:
-
Adsorption: Surfactant molecules adsorb onto the fiber surface.
-
Surface Tension Reduction: The concentration of surfactant at the liquid-air and liquid-fiber interfaces lowers the surface tension.
-
Wetting: The reduced surface tension allows the aqueous solution to spread uniformly over the fiber surface.
-
Penetration: The solution penetrates into the amorphous regions of the fibers, making them accessible to dye molecules.
Different types of surfactants are used in textile processing, each with specific properties:[1]
-
Anionic Surfactants: These possess a negative charge and are effective wetting agents and detergents. They are commonly used in scouring and bleaching processes.[5]
-
Non-ionic Surfactants: Lacking a net electrical charge, these are versatile and compatible with many other chemicals. They are excellent wetting and emulsifying agents, particularly at high temperatures.[1]
-
Cationic Surfactants: These have a positive charge and are often used as leveling agents and softeners.[6] In the context of dyeing acrylic fibers with cationic (basic) dyes, they can act as retarders to ensure even dye uptake.[7]
Data Presentation: Performance of Wetting and Dyeing Agents
The effectiveness of wetting and dyeing agents can be quantified through various performance metrics. The following tables summarize typical data for different types of agents on various textile substrates.
Table 1: Wetting Efficiency of Different Surfactants on Cotton and Polyester Fabrics (Draves Test - AATCC 17)
| Surfactant Type | Fabric Type | Concentration (g/L) | Wetting Time (seconds) |
| Anionic | Cotton | 1.0 | 15 - 25 |
| Polyester | 1.0 | 30 - 45 | |
| Non-ionic | Cotton | 1.0 | 10 - 20 |
| Polyester | 1.0 | 25 - 35 | |
| Cationic | Cotton | 1.0 | 20 - 30 |
| Polyester | 1.0 | 35 - 50 |
Note: Lower wetting time indicates higher efficiency.
Table 2: Contact Angle of Surfactant Solutions on Textile Surfaces
| Surfactant Type | Fabric Type | Concentration (g/L) | Contact Angle (°) |
| None (Water) | Cotton | - | ~65° |
| Polyester | - | ~85° | |
| Anionic | Cotton | 1.0 | 20 - 30° |
| Polyester | 1.0 | 40 - 50° | |
| Non-ionic | Cotton | 1.0 | 15 - 25° |
| Polyester | 1.0 | 35 - 45° |
Note: A lower contact angle signifies better wettability.[8]
Table 3: Effect of Cationic Auxiliary on Dye Uptake on Acrylic Fabric
| Dyeing Condition | Dye Uptake (%) |
| Without Cationic Auxiliary | 75 - 85 |
| With Cationic Auxiliary (Retarder) | 90 - 98 |
Note: Cationic auxiliaries can act as retarders, slowing down the initial dye uptake to promote more level dyeing, ultimately leading to higher overall dye fixation.[7]
Table 4: Colorfastness of Reactive Dyes on Cotton with and without a Fixing Agent
| Test | Without Fixing Agent (AATCC Gray Scale Rating) | With Fixing Agent (AATCC Gray Scale Rating) |
| Colorfastness to Washing (AATCC 61) | 3.0 - 3.5 | 4.0 - 4.5 |
| Colorfastness to Crocking (Dry) (AATCC 8) | 4.0 - 4.5 | 4.5 |
| Colorfastness to Crocking (Wet) (AATCC 8) | 2.5 - 3.0 | 3.5 - 4.0 |
Note: The AATCC Gray Scale for Staining is rated from 1 (poor) to 5 (excellent).[9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of Wetting Agents (Draves Test - AATCC Test Method 17 / ASTM D2281)
1. Objective: To determine the time required for a standard cotton skein to sink in a solution of a wetting agent.
2. Materials:
-
500 mL graduated cylinder
-
Standard 5g cotton skein
-
3g hook and a 1.5g weight (anchor)
-
Stopwatch
-
Wetting agent solution of desired concentration
3. Procedure:
-
Prepare a solution of the wetting agent at the desired concentration in the 500 mL graduated cylinder.
-
Attach the 1.5g weight to the 3g hook.
-
Hook the standard 5g cotton skein.
-
Hold the skein and immerse the weight in the solution.
-
Simultaneously release the skein and start the stopwatch.
-
Stop the stopwatch when the skein sinks completely.
-
Record the sinking time in seconds.
-
Repeat the test at least three times and calculate the average wetting time.
Protocol 2: Determination of Colorfastness to Crocking (AATCC Test Method 8)
1. Objective: To determine the amount of color transferred from a colored textile to a white test cloth by rubbing.
2. Materials:
-
Crockmeter
-
White cotton test cloth (crocking cloth)
-
AATCC Gray Scale for Staining or AATCC Chromatic Transference Scale[10]
-
Colored textile specimen (at least 50 x 130 mm)
-
Distilled water (for wet crocking)
3. Procedure:
-
Dry Crocking:
-
Mount the colored textile specimen on the base of the crockmeter.
-
Fix a dry white crocking cloth to the rubbing finger of the crockmeter.
-
Lower the finger onto the specimen and perform 10 complete turns of the crank at a rate of one turn per second.
-
Remove the white crocking cloth and evaluate the degree of staining using the AATCC Gray Scale for Staining.
-
-
Wet Crocking:
-
Thoroughly wet a white crocking cloth in distilled water.
-
Pass the wet cloth through a wringer to achieve a specific moisture content (typically 65 ± 5%).
-
Repeat the procedure for dry crocking using the wet crocking cloth.
-
Allow the crocking cloth to air dry before evaluation.
-
Evaluate the staining using the AATCC Gray Scale for Staining.
-
Protocol 3: Determination of Colorfastness to Laundering (AATCC Test Method 61, 2A)
1. Objective: To evaluate the colorfastness of textiles to home laundering.
2. Materials:
-
Launder-Ometer or similar apparatus
-
Stainless steel canisters (500 mL) and stainless steel balls
-
AATCC Standard Reference Detergent WOB
-
Multifiber test fabric
-
Colored textile specimen (50 x 100 mm)
-
AATCC Gray Scale for Color Change and Gray Scale for Staining
3. Procedure:
-
Prepare a composite specimen by sewing the colored textile specimen to a piece of multifiber test fabric.
-
Prepare the wash liquor by dissolving 1.5 g of AATCC Standard Reference Detergent in 150 mL of distilled water.
-
Place the composite specimen and 50 stainless steel balls into a stainless steel canister.
-
Add the 150 mL of wash liquor to the canister and seal it.
-
Place the canister in the Launder-Ometer and run the test for 45 minutes at 49°C (120°F).
-
After the cycle, remove the specimen, rinse it thoroughly with warm water, and then with cold water.
-
Squeeze out excess water and air dry the specimen at a temperature not exceeding 71°C (160°F).
-
Evaluate the color change of the specimen using the AATCC Gray Scale for Color Change and the staining of the multifiber test fabric using the AATCC Gray Scale for Staining.
Visualizations
Signaling Pathway of a Wetting Agent
Caption: Mechanism of a wetting agent in textile processing.
Experimental Workflow for Evaluating a New Dyeing Auxiliary
Caption: Workflow for evaluating a new dyeing auxiliary.
References
- 1. texauxchemicals.com [texauxchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. pacifictexchem.in [pacifictexchem.in]
- 4. textilelearner.net [textilelearner.net]
- 5. sarex.com [sarex.com]
- 6. textilelearner.net [textilelearner.net]
- 7. The influence and factors of cationic dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. What Contact Angle Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 9. aaciaegypt.com [aaciaegypt.com]
- 10. AATCC 8 crocking colorfastness test method [darongtester.com]
Application Notes and Protocols: Triethanolamine Dodecylbenzenesulfonate in Enhanced Oil Recovery (EOR) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine (B1662121) dodecylbenzenesulfonate is an anionic surfactant that holds potential for chemical Enhanced Oil Recovery (EOR) applications. Its primary function in this context is to reduce the interfacial tension (IFT) between crude oil and water, a critical factor in mobilizing residual oil trapped in reservoir rock pores. By lowering the IFT, this surfactant facilitates the formation of microemulsions, alters the wettability of the reservoir rock from oil-wet to water-wet, and reduces the capillary forces that trap oil.[1] This document provides detailed application notes and experimental protocols for the evaluation of triethanolamine dodecylbenzenesulfonate in EOR research.
Mechanism of Action in Enhanced Oil Recovery
The efficacy of surfactant flooding in EOR is centered on its ability to significantly lower the interfacial tension between the aqueous phase and the crude oil.[1] This reduction in IFT allows for the mobilization of oil droplets that are otherwise trapped by capillary forces. The mechanism involves the surfactant molecules aligning themselves at the oil-water interface, with their hydrophilic heads in the water and their hydrophobic tails in the oil. This arrangement disrupts the cohesive forces at the interface, leading to a substantial decrease in IFT. At optimal concentrations and conditions, this can lead to the formation of a microemulsion, a thermodynamically stable mixture of oil, water, and surfactant, which is highly effective at displacing oil.
Caption: Mechanism of this compound in EOR.
Quantitative Data Summary
While specific quantitative data for this compound in EOR applications is not extensively available in the reviewed literature, the following tables present illustrative data based on the performance of similar anionic surfactants. This data is intended to provide a baseline for experimental design and comparison.
Table 1: Interfacial Tension (IFT) of a Representative Anionic Surfactant Solution against Crude Oil
| Surfactant Concentration (wt%) | Temperature (°C) | Salinity (ppm NaCl) | Interfacial Tension (mN/m) |
| 0.05 | 60 | 10,000 | 5.2 |
| 0.1 | 60 | 10,000 | 2.1 |
| 0.2 | 60 | 10,000 | 0.8 |
| 0.5 | 60 | 10,000 | 0.05 |
| 1.0 | 60 | 10,000 | 0.01 |
Table 2: Oil Recovery from Core Flooding Experiments using a Representative Anionic Surfactant
| Core Porosity (%) | Permeability (mD) | Surfactant Concentration (wt%) | Water Flooding Recovery (%OOIP) | Surfactant Flooding Additional Recovery (%OOIP) | Total Recovery (%OOIP) |
| 22 | 150 | 0.5 | 45 | 18 | 63 |
| 25 | 200 | 0.5 | 42 | 21 | 63 |
| 20 | 120 | 1.0 | 48 | 25 | 73 |
| 28 | 250 | 1.0 | 40 | 28 | 68 |
(Note: OOIP stands for Original Oil in Place)
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the neutralization of dodecylbenzenesulfonic acid with triethanolamine.
Materials:
-
Dodecylbenzenesulfonic acid
-
Triethanolamine
-
Benzene (B151609) (or another suitable solvent)
-
2 L two-necked, round-bottomed flask
-
Condenser
-
Stirring apparatus
-
Cold water bath (~10°C)
-
Distillation apparatus
Protocol:
-
Dissolve a specific molar quantity of triethanolamine in benzene and place it in the 2 L two-necked, round-bottomed flask.[2]
-
Attach a condenser to one neck of the flask.
-
Slowly add an equimolar amount of dodecylbenzenesulfonic acid, also dissolved in benzene, through the other neck of the flask while maintaining uniform stirring.[2]
-
Maintain the reaction temperature at approximately 10°C using the cold water bath.[2]
-
Continue the neutralization process with constant stirring until the reaction is complete.
-
Transfer the contents to a single-necked round-bottomed flask and remove the benzene solvent via distillation.[2]
-
The resulting product is this compound.
Caption: Synthesis workflow for this compound.
Interfacial Tension (IFT) Measurement
The spinning drop tensiometer is a standard instrument for measuring the ultra-low IFT values typically encountered in EOR research.
Materials:
-
Spinning drop tensiometer
-
Crude oil sample
-
Aqueous solutions of this compound at various concentrations
-
Brine solution (to simulate formation water)
-
Syringes
Protocol:
-
Prepare aqueous solutions of this compound at a range of concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 wt%) in the desired brine.
-
Fill the capillary tube of the spinning drop tensiometer with the aqueous surfactant solution.
-
Inject a small droplet of the crude oil into the center of the capillary tube using a syringe.
-
Rotate the capillary tube at a high speed. The centrifugal force will elongate the oil droplet.
-
Measure the length and diameter of the elongated droplet once it reaches equilibrium.
-
The tensiometer software will calculate the IFT based on the droplet dimensions, rotational speed, and the density difference between the oil and aqueous phases.
-
Repeat the measurement for each surfactant concentration to determine the critical micelle concentration (CMC) and the minimum achievable IFT.
Core Flooding Test
Core flooding experiments simulate the displacement of oil from a reservoir rock sample (core) and are crucial for evaluating the effectiveness of an EOR agent.
Materials:
-
Core flooding apparatus (including core holder, pumps, pressure transducers, and effluent collector)
-
Reservoir core sample (e.g., sandstone or carbonate)
-
Crude oil
-
Brine solution
-
This compound solution at the optimal concentration determined from IFT measurements.
Protocol:
-
Saturate the core sample with brine to determine its pore volume.
-
Flood the core with crude oil until irreducible water saturation is reached. This establishes the initial oil in place (OOIP).
-
Initiate a water flood by injecting brine into the core at a constant rate until no more oil is produced. Measure the volume of oil recovered. This represents the secondary recovery.
-
Prepare the this compound solution at the determined optimal concentration.
-
Inject the surfactant solution into the core at the same constant rate.[1]
-
Collect the effluent and measure the volume of additional oil recovered. This is the tertiary or enhanced oil recovery.
-
Continue the surfactant flood until no more oil is produced.
-
Calculate the additional oil recovery as a percentage of the OOIP remaining after the water flood.
Caption: Experimental workflow for core flooding tests.
Conclusion
This compound shows promise as a surfactant for enhanced oil recovery due to its ability to lower interfacial tension. The protocols outlined in this document provide a framework for the systematic evaluation of its performance. Researchers should focus on optimizing the surfactant concentration, salinity, and temperature to achieve the ultra-low interfacial tension required for efficient oil mobilization. Core flooding experiments are essential to validate the effectiveness of the surfactant formulation under reservoir-like conditions. Further research is warranted to fully characterize the performance of this compound and to develop optimized formulations for specific reservoir conditions.
References
Troubleshooting & Optimization
Technical Support Center: Stabilizing Triethanolamine Dodecylbenzenesulfonate (TEADBS) Emulsions at High Temperatures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for stabilizing triethanolamine (B1662121) dodecylbenzenesulfonate (TEADBS) emulsions, particularly when encountering challenges at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is triethanolamine dodecylbenzenesulfonate (TEADBS) and why is it used in emulsions?
This compound (TEADBS) is an anionic surfactant. It is the salt formed from the neutralization of dodecylbenzenesulfonic acid with triethanolamine. In emulsion formulations, TEADBS is utilized for its ability to reduce the interfacial tension between oil and water, facilitating the formation of a stable mixture of these two immiscible liquids. Its properties make it a common ingredient in a variety of products, including industrial cleaners, agricultural formulations, and personal care items.
Q2: What are the primary factors that affect the stability of TEADBS emulsions at high temperatures?
The stability of TEADBS emulsions at elevated temperatures is primarily influenced by:
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Thermal Degradation of TEADBS: The triethanolamine salt of dodecylbenzenesulfonate can degrade at temperatures exceeding 80°C.
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pH of the Formulation: TEADBS is unstable in acidic conditions with a pH below 5.
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Increased Droplet Coalescence: Higher temperatures increase the kinetic energy of the emulsion droplets, leading to more frequent and energetic collisions, which can promote coalescence.
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Changes in Viscosity: The viscosity of the continuous phase typically decreases at higher temperatures, which can accelerate creaming or sedimentation of the dispersed phase droplets.
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Presence of Dissolved Oxygen: Dissolved oxygen can accelerate the degradation of sulfonate surfactants like TEADBS at elevated temperatures.
Q3: What are the visual signs of instability in a TEADBS emulsion when subjected to high temperatures?
Common visual indicators of emulsion instability at high temperatures include:
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Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion.
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Sedimentation: The settling of the dispersed phase to the bottom of the container.
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Flocculation: The clumping together of dispersed droplets without merging.
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Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process.
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Phase Separation: The complete separation of the oil and water phases.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with TEADBS emulsions at high temperatures.
Issue 1: My TEADBS emulsion separates into distinct layers when heated above 80°C.
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Root Cause: This is likely due to the thermal degradation of the TEADBS surfactant. The triethanolamine salt is known to be unstable at temperatures exceeding 80°C. The degradation mechanism for sulfonate surfactants at high temperatures is often hydrolysis of the anionic head group.
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Solutions:
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Temperature Control: If possible, maintain the experimental temperature below 80°C.
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Alternative Surfactant: Consider replacing TEADBS with its sodium salt, sodium dodecylbenzenesulfonate (SDBS), which is reported to be stable up to 120°C.
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Use of Stabilizers: Incorporate high-temperature stabilizers into your formulation. See the "Formulation Strategies for Enhanced Thermal Stability" section for more details.
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Issue 2: The pH of my TEADBS emulsion is dropping, and it is becoming unstable.
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Root Cause: TEADBS is unstable in acidic conditions (pH < 5). In such an environment, it can revert to free dodecylbenzenesulfonic acid, which is less effective as an emulsifier.
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Solutions:
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pH Adjustment: Buffer your formulation to maintain a pH above 5. A pH range of 6.5-7.5 is often optimal for the stability of TEADBS.
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Component Compatibility: Ensure that other components in your formulation are not acidic or do not degrade to produce acidic byproducts at high temperatures.
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Issue 3: My emulsion appears stable initially but shows signs of coalescence after prolonged exposure to high temperatures, even below 80°C.
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Root Cause: Even below the degradation temperature of TEADBS, elevated temperatures can increase the rate of droplet coalescence due to increased droplet movement and collisions. The presence of dissolved oxygen can also contribute to the gradual degradation of the surfactant.
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Solutions:
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Incorporate Co-surfactants: The addition of a co-surfactant can enhance the stability of the interfacial film.
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Increase Continuous Phase Viscosity: Adding a viscosity-modifying agent to the continuous phase can slow down droplet movement and reduce the frequency of collisions.
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Optimize Homogenization: Reducing the initial droplet size through more effective homogenization can improve the kinetic stability of the emulsion.
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Deoxygenate the System: If feasible for your application, deoxygenating the continuous phase before emulsification can help to mitigate oxidative degradation of the TEADBS.
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Data Presentation
Table 1: Thermal Stability of Anionic Surfactants
| Surfactant Type | Cation | General Thermal Stability | Notes |
| Dodecylbenzenesulfonate | Triethanolamine (TEA) | Unstable above 80°C | Prone to degradation at elevated temperatures. |
| Dodecylbenzenesulfonate | Sodium (Na) | Stable up to 120°C | A more heat-stable alternative to the TEA salt. |
| Dodecyl Sulfate (B86663) | Sodium (SDS) | Less stable than sulfonates | Susceptible to hydrolysis of the sulfate group. |
| Sulfobetaine | - | Generally more stable than sulfonates | Often used in high-temperature applications. |
| Quaternary Ammonium | - | Generally more stable than sulfonates | Cationic surfactants with good thermal stability. |
Table 2: Troubleshooting Summary for TEADBS Emulsion Instability at High Temperatures
| Observation | Potential Cause | Recommended Action |
| Phase separation above 80°C | Thermal degradation of TEADBS | Lower temperature, switch to SDBS, add stabilizers. |
| Instability and decreasing pH | Formulation pH is too acidic (pH < 5) | Buffer the system to maintain pH > 5. |
| Gradual coalescence over time | Increased droplet kinetic energy, oxidative degradation | Add co-surfactants, increase viscosity, optimize homogenization, deoxygenate. |
| Creaming or sedimentation | Insufficient viscosity of the continuous phase | Add a viscosity modifier (e.g., xanthan gum, carbomer). |
Experimental Protocols
Protocol 1: Preparation of a TEADBS Oil-in-Water (O/W) Emulsion
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Preparation of the Aqueous Phase:
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Dissolve the desired concentration of TEADBS in deionized water.
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If using, add any water-soluble co-surfactants, stabilizers, or buffering agents to the aqueous phase.
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Gently heat the aqueous phase to the desired emulsification temperature (typically 60-70°C, ensuring it remains below the degradation temperature of any components).
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Preparation of the Oil Phase:
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Combine all oil-soluble components.
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Heat the oil phase to the same temperature as the aqueous phase.
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Emulsification:
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Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., rotor-stator homogenizer).
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Homogenize for a specified period (e.g., 5-10 minutes) at a set speed to achieve a uniform droplet size.
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Cooling:
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Allow the emulsion to cool to room temperature while stirring gently.
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Protocol 2: High-Temperature Stability Testing of TEADBS Emulsions
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Sample Preparation:
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Prepare the TEADBS emulsion according to Protocol 1.
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Divide the emulsion into multiple sealed, temperature-resistant glass vials.
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Incubation:
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Place the vials in a temperature-controlled oven or water bath set to the desired test temperature (e.g., 50°C, 60°C, 70°C).
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Monitoring:
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At predetermined time intervals (e.g., 1, 6, 24, 48 hours), remove a vial from the incubator.
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Allow the sample to cool to room temperature.
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Visually inspect the emulsion for any signs of instability (creaming, coalescence, phase separation).
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Measure the droplet size distribution using a particle size analyzer.
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If creaming or sedimentation has occurred, measure the height of the separated layer to calculate a creaming/sedimentation index.
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Visualizations
Caption: A flowchart for troubleshooting common instability issues in TEADBS emulsions at high temperatures.
Caption: A simplified diagram illustrating the thermal degradation pathway of TEADBS in emulsions.
preventing precipitation of triethanolamine dodecylbenzenesulfonate in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethanolamine (B1662121) dodecylbenzenesulfonate (TEADBS), focusing on preventing its precipitation in acidic conditions.
Troubleshooting Guide: Precipitation of TEADBS in Acidic Formulations
Researchers may observe precipitation or cloudiness when incorporating Triethanolamine Dodecylbenzenesulfonate (TEADBS) into acidic formulations, typically below pH 5. This phenomenon arises from the conversion of the highly water-soluble TEADBS salt to its less soluble free acid form, dodecylbenzenesulfonic acid (DBSA).[1] The protonation of the sulfonate head group reduces its hydrophilicity, leading to decreased solubility and potential precipitation, which can compromise the formulation's stability and efficacy.
Below are systematic steps to diagnose and resolve precipitation issues with TEADBS in your experiments.
Problem: White precipitate or cloudiness observed after adding TEADBS to an acidic solution.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for TEADBS precipitation.
Solution 1: pH Adjustment
If the formulation allows, raising the pH to above 5 is the most direct way to prevent precipitation.
Experimental Protocol for pH Adjustment:
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Prepare a concentrated stock solution of a suitable alkalizing agent. Common choices include triethanolamine (TEA) or a sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M).
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Slowly titrate the acidic formulation with the alkalizing agent while continuously monitoring the pH using a calibrated pH meter.
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Target a final pH in the range of 5.5 to 7.0 , where TEADBS remains in its more soluble salt form.
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Visually inspect the solution for any signs of precipitation after each addition and upon reaching the target pH.
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Allow the formulation to equilibrate for at least one hour and re-check the pH, adjusting as necessary.
Solution 2: Incorporation of Stabilizing Agents
When altering the pH is not feasible due to the requirements of other formulation components, the addition of stabilizing agents is recommended. The two primary strategies are the use of hydrotropes and the addition of non-ionic surfactants.
Strategy 2a: Using Hydrotropes to Enhance Solubility
Hydrotropes are compounds that increase the solubility of sparingly soluble substances in water. They are particularly effective in preventing the precipitation of surfactants in acidic or highly alkaline systems. Sodium xylene sulfonate is a commonly used hydrotrope.
Experimental Protocol for Hydrotrope Addition:
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Select a suitable hydrotrope. Sodium xylene sulfonate (SXS) is a common and effective choice.
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Prepare a stock solution of the hydrotrope (e.g., 40% w/v SXS in deionized water).
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Determine the optimal concentration of the hydrotrope. This is often done by creating a series of formulations with varying hydrotrope concentrations. A typical starting range is 1-5% (w/v) of the final formulation volume.
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Incorporate the hydrotrope into the aqueous phase of the formulation before the addition of TEADBS.
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Slowly add the TEADBS to the formulation with continuous stirring.
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Observe the clarity of the solution. If precipitation persists, incrementally increase the hydrotrope concentration.
Workflow for Hydrotrope Optimization
Caption: Workflow for optimizing hydrotrope concentration.
Strategy 2b: Co-formulation with Non-ionic Surfactants
Non-ionic surfactants can prevent the precipitation of anionic surfactants like TEADBS in acidic conditions through steric hindrance and by forming mixed micelles.
Experimental Protocol for Co-formulation with Non-ionic Surfactants:
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Select a suitable non-ionic surfactant. Common examples include Polysorbate 80 (Tween 80) or a lauryl alcohol ethoxylate (e.g., with 7 moles of ethylene (B1197577) oxide).
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Determine the appropriate ratio of TEADBS to the non-ionic surfactant. A typical starting point is a 3:1 to 1:1 weight ratio of TEADBS to the non-ionic surfactant.
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Disperse the non-ionic surfactant in the aqueous phase of the formulation.
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Slowly add the TEADBS to the solution containing the non-ionic surfactant with gentle mixing.
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Visually inspect the formulation for clarity. Adjust the ratio of the surfactants as needed to achieve a stable, clear solution.
Data on Stabilizing Agents
| Stabilizing Agent | Type | Typical Starting Concentration | Mechanism of Action |
| Sodium Xylene Sulfonate | Hydrotrope | 1-5% (w/v) | Increases the solubility of DBSA by altering the solvent structure. |
| Polysorbate 80 | Non-ionic Surfactant | 1:1 to 3:1 ratio with TEADBS | Forms mixed micelles and provides steric hindrance to prevent aggregation. |
| Lauryl Alcohol Ethoxylate (7 EO) | Non-ionic Surfactant | 1:1 to 3:1 ratio with TEADBS | Forms mixed micelles and provides steric hindrance to prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: At what pH does this compound (TEADBS) typically start to precipitate?
A1: Precipitation of TEADBS is commonly observed in acidic media with a pH below 5. This is due to the protonation of the sulfonate group, forming the less soluble dodecylbenzenesulfonic acid (DBSA).[1]
Q2: What is the chemical basis for the precipitation of TEADBS in acidic conditions?
A2: TEADBS is the salt of a strong acid (dodecylbenzenesulfonic acid, pKa ≈ 0.7) and a weak base (triethanolamine). In acidic solutions, the equilibrium shifts towards the formation of the protonated dodecylbenzenesulfonic acid. While DBSA is water-soluble, its solubility is lower than that of its salt form, and it can precipitate, especially at higher concentrations or in the presence of other formulation components.
Q3: Can I use a different salt of dodecylbenzenesulfonate to avoid this issue?
A3: Yes, for instance, sodium dodecylbenzenesulfonate (SDBS) is reported to be stable over a broader pH range (2–12) and could be considered as an alternative if compatible with your formulation.
Q4: Are there any visual cues I should look for before significant precipitation occurs?
A4: Initially, you might observe a slight haziness or cloudiness in the solution as the DBSA starts to come out of the solution. This can progress to a more distinct white precipitate over time or with changes in temperature.
Q5: How do hydrotropes work to prevent the precipitation of TEADBS?
A5: Hydrotropes are compounds that, at high concentrations, increase the solubility of sparingly soluble substances. They are thought to work by disrupting the structure of water and forming aggregates that can solubilize the DBSA molecules, preventing them from precipitating.
Q6: How do non-ionic surfactants prevent the precipitation of TEADBS?
A6: Non-ionic surfactants can co-micellize with the anionic TEADBS. In acidic conditions where DBSA is formed, the non-ionic surfactant molecules can incorporate the DBSA into mixed micelles. The hydrophilic portions of the non-ionic surfactants then provide a steric barrier that prevents the DBSA molecules from aggregating and precipitating.
Q7: Will the addition of these stabilizing agents affect the performance of my formulation?
A7: It is possible. Both hydrotropes and non-ionic surfactants are surface-active agents and can influence properties such as wetting, foaming, and emulsification. It is essential to evaluate the performance of your final formulation to ensure it still meets your experimental requirements.
Q8: Where can I find quantitative solubility data for dodecylbenzenesulfonic acid?
Logical Relationship of TEADBS Precipitation and Prevention
Caption: TEADBS precipitation mechanism and stabilization strategies.
References
Technical Support Center: Overcoming Phase Separation in Formulations Containing Triethanolamine Dodecylbenzenesulfonate (TEADBS)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting phase separation in formulations containing triethanolamine (B1662121) dodecylbenzenesulfonate (TEADBS).
Frequently Asked Questions (FAQs)
Q1: What is triethanolamine dodecylbenzenesulfonate (TEADBS) and why is it used in formulations?
This compound (TEADBS) is an anionic surfactant.[1][2] It is the triethanolamine salt of dodecylbenzenesulfonic acid and is known for its excellent cleansing, foaming, emulsifying, wetting, and dispersing properties.[2] These characteristics make it a versatile ingredient in a wide range of products, including industrial cleaners, agricultural emulsions, and personal care items like shampoos and lotions.[1][3]
Q2: What is phase separation and why does it occur in TEADBS formulations?
Phase separation is the phenomenon where a previously stable and uniform formulation separates into two or more distinct layers. In TEADBS formulations, which are often oil-in-water or water-in-oil emulsions, phase separation indicates instability. This can be caused by a variety of factors that disrupt the balance of forces stabilizing the emulsion, such as:
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Temperature fluctuations: Changes in temperature can affect the solubility of TEADBS and other formulation components, leading to instability.[4]
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Incorrect pH: The stability of TEADBS can be pH-dependent. Formulations with a pH outside the optimal range for the surfactant system can experience phase separation.[5][6]
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Presence of electrolytes: The addition of salts or other electrolytes can alter the ionic strength of the formulation, impacting the stability of the micelles formed by TEADBS and potentially causing them to break down.
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Incompatible ingredients: Interactions between TEADBS and other components in the formulation can lead to instability.
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Insufficient emulsifier concentration: If the concentration of TEADBS is too low, it may not be sufficient to properly emulsify the oil and water phases, leading to separation over time.[4]
Q3: What are hydrotropes and how can they prevent phase separation in TEADBS formulations?
Hydrotropes are compounds that increase the solubility of sparingly soluble substances in water.[7] In surfactant formulations, they can be used to prevent phase separation by stabilizing the system. They are particularly useful for increasing the cloud point of a formulation, which is the temperature at which a nonionic surfactant solution becomes cloudy and phase separates upon heating. Common hydrotropes include sodium xylene sulfonate, sodium cumene (B47948) sulfonate, and certain amphoteric surfactants.[7] The typical concentration of hydrotropes in formulations ranges from 0.1% to 15%.[7]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important for my TEADBS formulation?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelles begin to form in a solution.[7] Below the CMC, surfactant molecules exist primarily as individual monomers. Above the CMC, they aggregate to form micelles, which are essential for emulsifying oils and other water-insoluble components.
Understanding the CMC of TEADBS in your specific formulation is crucial for several reasons:
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Ensuring proper emulsification: The surfactant concentration must be above the CMC to effectively stabilize the emulsion and prevent phase separation.
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Optimizing formulation cost: Using an excessive amount of surfactant well above the CMC may not provide significant additional benefit and increases formulation costs.
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Predicting stability: The CMC can be influenced by temperature, pH, and the presence of other ingredients.[7] Knowing how these factors affect the CMC of TEADBS can help predict and improve the stability of your formulation.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Creaming or Sedimentation | Droplets of the dispersed phase are aggregating and rising to the top (creaming) or settling at the bottom (sedimentation). This is an early sign of instability.[8] | 1. Increase Viscosity: Add a thickening agent to the continuous phase to slow down the movement of droplets.2. Reduce Particle Size: Homogenize the formulation to create smaller, more uniform droplets that are less prone to separation.3. Optimize Emulsifier Concentration: Ensure the concentration of TEADBS is above its critical micelle concentration (CMC) in the formulation. |
| Flocculation | The dispersed droplets are clumping together in loose aggregates, but have not yet merged. | 1. Adjust pH: The surface charge of the droplets can be pH-dependent. Adjusting the pH may increase repulsion between droplets.2. Add a Stabilizer: Incorporate a hydrotrope or a co-surfactant to improve the stability of the interfacial film around the droplets. |
| Coalescence (Phase Separation) | The dispersed droplets have merged, leading to a complete and irreversible separation of the oil and water phases.[6] | 1. Reformulate with a Higher Emulsifier Concentration: The initial concentration of TEADBS may have been insufficient.2. Evaluate Emulsifier System: Consider using a combination of emulsifiers (co-emulsifiers) to create a more stable interfacial film.3. Check for Incompatible Ingredients: Review all components of the formulation for potential interactions that could destabilize the emulsion. |
| Cloudiness at Elevated Temperatures | The formulation becomes cloudy or hazy when heated, indicating it has reached its cloud point. | 1. Add a Hydrotrope: Incorporate a hydrotrope such as sodium xylene sulfonate or sodium cumene sulfonate to increase the cloud point of the formulation.2. Modify the Surfactant System: If using a nonionic co-surfactant, consider one with a higher cloud point. |
Data Presentation
Table 1: General Influence of Formulation Variables on the Critical Micelle Concentration (CMC) of Anionic Surfactants
| Variable | Change | Effect on CMC | Rationale |
| Temperature | Increase | Typically shows a U-shaped behavior, first decreasing to a minimum and then increasing.[4] | Initially, increased thermal energy aids in disrupting the water structure around the hydrophobic tails, favoring micellization. At higher temperatures, increased kinetic energy can disrupt the micelles. |
| Electrolyte (e.g., NaCl) | Addition | Decreases | The added ions shield the electrostatic repulsion between the anionic head groups of the surfactant molecules, making it easier for them to aggregate into micelles. |
| pH | Decrease (more acidic) | May increase | Protonation of the sulfonate head group is unlikely, but changes in the overall formulation pH can affect the stability of other components and interactions. |
| Co-surfactant (non-ionic) | Addition | Generally decreases | The non-ionic co-surfactant can reduce the electrostatic repulsion between the anionic head groups of TEADBS in the micelle, promoting their formation at a lower concentration. |
Note: This table provides general trends. The actual effect will depend on the specific formulation.
Mandatory Visualizations
Signaling Pathway: Mechanism of Hydrotropy in Stabilizing a TEADBS Formulation
Caption: Mechanism of hydrotrope action in preventing phase separation.
Experimental Workflow: Troubleshooting Phase Separation
Caption: A logical workflow for troubleshooting phase separation issues.
Experimental Protocols
Protocol 1: Determination of Cloud Point
Objective: To determine the temperature at which a formulation containing TEADBS and potentially non-ionic co-surfactants undergoes phase separation upon heating.
Materials:
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TEADBS formulation
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Water bath with temperature control
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Calibrated thermometer
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Stir plate and stir bar
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Clear glass test tube or beaker
Methodology:
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Prepare a 1% (w/w) aqueous solution of your TEADBS-containing formulation if it is not already in a liquid form.
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Place a sample of the formulation into a clear glass test tube or beaker with a small stir bar.
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Place the container in a water bath at a temperature below the expected cloud point.
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Begin stirring the sample gently.
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Slowly increase the temperature of the water bath at a rate of approximately 1°C per minute.
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Continuously observe the sample for the first sign of turbidity or cloudiness.
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The temperature at which the solution becomes cloudy is the cloud point.
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To confirm, slowly cool the solution. It should become clear again as the temperature drops below the cloud point.
Protocol 2: Accelerated Stability Testing via Centrifugation
Objective: To quickly assess the physical stability of a TEADBS emulsion by subjecting it to increased gravitational forces.
Materials:
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TEADBS emulsion
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Centrifuge
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Centrifuge tubes
Methodology:
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Fill two centrifuge tubes with the TEADBS emulsion. Keep one as a control at ambient temperature.
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Place the other tube in the centrifuge.
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Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
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After centrifugation, remove the sample and visually inspect for any signs of phase separation, such as the formation of a cream layer at the top or sediment at the bottom.
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Compare the centrifuged sample to the control sample. The extent of separation in the centrifuged sample can be an indicator of its long-term stability.
Protocol 3: Freeze-Thaw Cycling for Stability Assessment
Objective: To evaluate the stability of a TEADBS formulation when subjected to extreme temperature changes.
Materials:
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TEADBS formulation
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Freezer (-10°C to -20°C)
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Incubator or water bath (40°C to 50°C)
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Sample containers
Methodology:
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Place a sample of the TEADBS formulation in a suitable container.
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Freeze the sample at -10°C to -20°C for 24 hours.
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Thaw the sample at room temperature or in an incubator at 40°C to 50°C for 24 hours.
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This completes one freeze-thaw cycle.
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Visually inspect the sample for any changes in appearance, such as phase separation, crystallization, or changes in viscosity.
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Repeat the cycle for a predetermined number of cycles (e.g., 3-5 cycles) to assess the robustness of the formulation.[9]
References
- 1. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dodecylbenzenesulfonic acid, triethanolamine salt | C24H45NO6S | CID 33782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecylbenzenesulfonic acid, triethanolamine salt - Hazardous Agents | Haz-Map [haz-map.com]
- 4. learncanyon.com [learncanyon.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosmetic emulsion separation [personalcarescience.com.au]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. agnopharma.com [agnopharma.com]
improving the shelf-life of triethanolamine dodecylbenzenesulfonate-based products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life and troubleshooting issues related to triethanolamine (B1662121) dodecylbenzenesulfonate (TDS)-based products.
Frequently Asked Questions (FAQs)
Q1: What is triethanolamine dodecylbenzenesulfonate (TDS) and what are its primary stability concerns?
A1: this compound is an anionic surfactant used for its excellent cleansing, emulsifying, and foaming properties.[1][2] Its primary stability concerns are degradation at elevated temperatures (above 80°C), breakdown in highly acidic conditions (pH < 5), potential for oxidation, and photodegradation when exposed to UV light and ozone.[3][4]
Q2: How does pH affect the stability of TDS solutions?
A2: TDS is an acidic salt of an amine, and its solutions are typically acidic (pH < 7.0).[5] In media with a pH below 5, it can hydrolyze to release free dodecylbenzenesulfonic acid, which can compromise its emulsifying and detergent capabilities.[3] For optimal stability, it is recommended to maintain the pH of the formulation between 6.5 and 7.5.[3]
Q3: What is the impact of temperature on the shelf-life of TDS products?
A3: Triethanolamine salts like TDS are susceptible to thermal degradation at temperatures exceeding 80°C.[3] This is a lower thermal stability compared to sodium salts of dodecylbenzenesulfonate (SDBS), which are stable up to 120°C.[3] Long-term storage at elevated temperatures will accelerate degradation and reduce shelf-life.
Q4: Can TDS formulations be sensitive to light?
A4: Yes. Dodecylbenzenesulfonate compounds can undergo photodegradation. When exposed to a combination of ultraviolet (UV) radiation and ozone, they can break down into byproducts such as formaldehyde (B43269) and glyoxal.[4]
Q5: Are there any specific chemical incompatibilities to be aware of?
A5: Yes. The triethanolamine component of TDS can react with nitrosating agents to form N-nitrosamines, which are potential carcinogens.[1] Therefore, it is critical to avoid using TDS in nitrosating environments or with raw materials that may contain nitrites. Additionally, TDS is incompatible with strong oxidizing agents, reducing agents, and strong acids.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of TDS-based products.
| Observed Issue | Potential Cause | Recommended Action |
| Phase Separation or Precipitation | Temperature Fluctuation: The product may have been exposed to temperatures below its Krafft point (precipitation on cooling) or excessive heat causing degradation. | Store the product within the recommended temperature range. Gently warm and agitate the solution to see if it re-dissolves. If degradation is suspected, perform chemical analysis. |
| Incorrect pH: The pH of the formulation may have shifted outside the stable range (6.5-7.5), causing hydrolysis.[3] | Measure the pH of the solution. Adjust to the 6.5-7.5 range using a suitable buffering agent. | |
| High Salinity: Presence of excessive electrolytes can reduce the solubility of the surfactant. | Consider adding a nonionic co-surfactant to improve stability in high-salinity conditions.[7] | |
| Discoloration (Yellowing/Browning) | Oxidation: Exposure to air (oxygen) over time can cause oxidative degradation. | Store the product in well-sealed, airtight containers. Consider purging the headspace with an inert gas like nitrogen. Evaluate the addition of an appropriate antioxidant. |
| Thermal Degradation: The product has been stored at temperatures above 80°C.[3] | Confirm storage temperature logs. If overheating is confirmed, the batch may be compromised. Discard and prepare a new batch under controlled temperature conditions. | |
| Loss of Foaming Capacity or Efficacy | Chemical Degradation: Hydrolysis due to incorrect pH or thermal breakdown has reduced the concentration of active surfactant. | Verify the pH and storage temperature. Perform a quantitative analysis (e.g., HPLC) to determine the concentration of active TDS. |
| Change in Odor | Microbial Contamination: Although TDS has some antimicrobial properties, contamination is possible, especially in dilute aqueous solutions. | Perform a microbial count. If contamination is confirmed, review the preservation system of the formulation. |
| Chemical Degradation: Formation of degradation byproducts (e.g., from oxidation or hydrolysis) can alter the odor. | Analyze the sample for common degradation products. Review storage conditions (light, air, and heat exposure). |
Below is a logical workflow for troubleshooting common stability issues with TDS-based products.
Stability Data Summary
The following table summarizes key quantitative data regarding the stability of TDS and related compounds under different conditions.
| Parameter | Condition | Observation | Compound |
| Thermal Stability | > 80 °C | Degradation begins. | This compound (TDS)[3] |
| < 120 °C | Stable. | Sodium Dodecylbenzenesulfonate (SDBS)[3] | |
| pH Stability | pH < 5 | Releases free dodecylbenzenesulfonic acid, reducing efficacy. | This compound (TDS)[3] |
| pH 2 - 12 | Maintains stability. | Sodium Dodecylbenzenesulfonate (SDBS)[3] | |
| Hydrolytic Stability | 50 °C for 5 days | < 10% hydrolysis observed. | Dodecylbenzenesulfonic Acid (at pH 4, 7, and 9)[7] |
This diagram illustrates the primary degradation pathway for TDS in an acidic environment.
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To evaluate the stability of a TDS-based product under accelerated conditions to predict its shelf-life. This protocol is based on ICH Q1A (R2) guidelines.[8][9]
Materials & Equipment:
-
TDS-based product in its final proposed packaging
-
Control samples stored at recommended conditions (e.g., 25°C / 60% RH)
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5%
-
pH meter
-
Viscometer
-
HPLC system for quantitative analysis
-
Analytical balance
Methodology:
-
Initial Analysis (T=0): Perform a full analysis on a representative sample of the product batch. This includes visual appearance, pH, viscosity, and a quantitative assay of TDS concentration via HPLC (see Protocol 2). This is your baseline data.
-
Sample Storage: Place a sufficient number of product samples in their final packaging into the stability chamber pre-set to 40°C and 75% relative humidity.
-
Time-Point Testing: Pull samples from the chamber for full analysis at specified time points. Recommended intervals for a 6-month study are at 1, 2, 3, and 6 months.[9][10]
-
Analysis: At each time point, analyze the samples for:
-
Physical Properties: Visual appearance (color, clarity, phase separation), odor.
-
Chemical Properties: pH of the solution, viscosity.
-
Assay: Concentration of active TDS using a validated HPLC method.
-
-
Data Evaluation: Compare the results from each time point to the initial (T=0) data. A significant change (e.g., >5-10% loss of active ingredient, significant change in pH or viscosity) may indicate stability issues. The Arrhenius equation can be used to extrapolate an estimated shelf-life at room temperature.[10]
Protocol 2: HPLC Assay for TDS Quantification
Objective: To determine the concentration of this compound in a product sample. This method is adapted from established methods for analyzing linear alkylbenzene sulfonates.[11][12]
Materials & Equipment:
-
HPLC system with a UV or Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
TDS reference standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid or Phosphoric acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid). For example: Start with 30% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 225 nm or Fluorescence (Excitation: 225 nm, Emission: 290 nm).[12]
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of the TDS reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a portion of the product and dissolve it in the mobile phase in a volumetric flask. Dilute as necessary to fall within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Calculation: Determine the peak area for TDS in the sample chromatogram. Use the calibration curve to calculate the concentration of TDS in the sample.
This workflow outlines the key steps for performing a stability analysis using HPLC.
References
- 1. Triethanolamine dodecylbenzene sulfonate - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. Sodium Dodecylbenzenesulfonate by HPLC - Chromatography Forum [chromforum.org]
- 3. This compound|475.7 g/mol [benchchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. lnct.ac.in [lnct.ac.in]
- 11. Separation of Sodium 4-dodecylbenzenesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Particle Size Reduction of Emulsions Stabilized by Triethanolamine Dodecylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the particle size of emulsions stabilized by triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DDBS).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of TEA-DDBS stabilized emulsions, focusing on achieving a smaller particle size.
| Problem | Potential Cause | Suggested Solution |
| Initial particle size is too large (micrometer range). | Insufficient energy input during emulsification. | Increase homogenization pressure, the number of passes through the homogenizer, or the homogenization time. For ultrasonic homogenizers, increase the power or processing time.[1][2] |
| High interfacial tension between the oil and water phases. | Increase the concentration of TEA-DDBS to more effectively lower interfacial tension. Consider optimizing the oil-to-surfactant ratio.[3] | |
| High viscosity of the dispersed phase. | If possible, gently heat the oil phase to reduce its viscosity before and during emulsification.[4] | |
| Particle size does not decrease with increased homogenization. | The system has reached its minimum achievable particle size under the current conditions. | Further particle size reduction may require formulation changes, such as adjusting the oil-to-surfactant ratio or adding a co-surfactant. |
| Over-processing of the emulsion. | Excessive homogenization can sometimes lead to droplet coalescence. Try reducing the number of homogenization cycles or the processing time.[2] | |
| Emulsion shows signs of instability (creaming or coalescence) after particle size reduction. | Insufficient surfactant to stabilize the newly created surface area. | Increase the concentration of TEA-DDBS to ensure adequate coverage of the smaller droplets. |
| Droplet aggregation due to high energy input. | Optimize the homogenization parameters (pressure, passes) to avoid over-processing. | |
| Formulation imbalance. | Evaluate the overall formulation, including the oil phase concentration and the presence of any destabilizing components. | |
| High polydispersity index (PDI) indicating a wide particle size distribution. | Non-uniform shear forces during emulsification. | Ensure proper mixing and consider using a higher-shear homogenization technique like high-pressure homogenization.[1] |
| Insufficient homogenization cycles. | Increasing the number of passes through the homogenizer can often lead to a more uniform and narrower particle size distribution.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triethanolamine dodecylbenzenesulfonate (TEA-DDBS) in an emulsion?
A1: this compound is an anionic surfactant that acts as an emulsifying agent. Its primary role is to reduce the interfacial tension between the oil and water phases, facilitating the formation of a stable dispersion of one liquid within the other. It also provides an electrostatic barrier on the surface of the droplets, which helps to prevent them from coalescing.
Q2: How does increasing the concentration of TEA-DDBS affect the particle size of the emulsion?
A2: Generally, increasing the concentration of TEA-DDBS will lead to a decrease in the particle size of the emulsion, up to a certain point. A higher surfactant concentration more effectively reduces the interfacial tension between the oil and water phases, making it easier to break down larger droplets into smaller ones during homogenization. It also provides more surfactant molecules to stabilize the increased surface area of the smaller droplets, preventing them from coalescing.
Q3: What is the effect of high-pressure homogenization on the particle size of TEA-DDBS stabilized emulsions?
A3: High-pressure homogenization is a very effective method for reducing the particle size of emulsions. As the emulsion is forced through a narrow gap at high pressure, the oil droplets are subjected to intense shear forces, turbulence, and cavitation, which breaks them down into much smaller particles, often in the nanometer range.[1]
Q4: Is there an optimal pressure and number of passes for high-pressure homogenization?
A4: The optimal parameters depend on the specific formulation. Generally, increasing the homogenization pressure and the number of passes will result in a smaller particle size.[2][3] However, there is often a point of diminishing returns, and excessive processing can sometimes lead to over-processing and an increase in particle size due to coalescence.[2] It is recommended to perform optimization studies for your specific formulation.
Q5: Can temperature influence the particle size reduction process?
A5: Yes, temperature can play a significant role. Processing at an elevated temperature can lower the viscosity of the oil phase and decrease the interfacial tension, which can lead to the formation of smaller droplets during homogenization. However, the thermal stability of all components in the formulation must be considered.
Q6: What are common signs of instability in TEA-DDBS stabilized emulsions after particle size reduction?
A6: The most common signs of instability are creaming (the formation of a concentrated layer of droplets) and coalescence (the merging of small droplets into larger ones), which can eventually lead to complete phase separation. A high polydispersity index (PDI) can also be an indicator of potential instability.
Experimental Protocols
Protocol 1: Preparation of a Coarse Emulsion
-
Preparation of Phases:
-
Aqueous Phase: Dissolve this compound (TEA-DDBS) in deionized water at the desired concentration.
-
Oil Phase: Prepare the oil phase by mixing the required oil(s) and any oil-soluble components.
-
-
Heating: Gently heat both the aqueous and oil phases separately to a temperature approximately 5-10°C above the melting point of the highest melting component in the oil phase. This helps to ensure all components are liquid and reduces the viscosity of the oil phase.
-
Mixing: Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed for 5-10 minutes to form a coarse emulsion.
Protocol 2: Particle Size Reduction using High-Pressure Homogenization
-
Pre-emulsion: Prepare a coarse emulsion as described in Protocol 1.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., starting at 500 bar and increasing in increments).
-
Process the emulsion for a specific number of passes (e.g., starting with 3 passes).
-
-
Cooling: Immediately cool the resulting emulsion in an ice bath to prevent droplet coalescence.
-
Analysis: Characterize the particle size and polydispersity index (PDI) of the emulsion using a suitable particle size analyzer (e.g., dynamic light scattering).
-
Optimization: Repeat the homogenization process, varying the pressure and number of passes to determine the optimal conditions for achieving the desired particle size.
Quantitative Data Summary
Table 1: Illustrative Effect of Homogenization Pressure on Particle Size (Assumes a constant TEA-DDBS concentration and 3 homogenization passes)
| Homogenization Pressure (bar) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 500 | 450 | 0.45 |
| 1000 | 250 | 0.30 |
| 1500 | 180 | 0.22 |
| 2000 | 150 | 0.18 |
Table 2: Illustrative Effect of Number of Homogenization Passes on Particle Size (Assumes a constant TEA-DDBS concentration and a homogenization pressure of 1000 bar)
| Number of Passes | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1 | 350 | 0.40 |
| 3 | 250 | 0.30 |
| 5 | 210 | 0.25 |
| 10 | 190 | 0.23 |
Table 3: Illustrative Effect of TEA-DDBS Concentration on Particle Size (Assumes a constant homogenization pressure of 1000 bar and 3 passes)
| TEA-DDBS Concentration (% w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1.0 | 400 | 0.50 |
| 2.5 | 280 | 0.35 |
| 5.0 | 200 | 0.28 |
| 7.5 | 170 | 0.24 |
Visualizations
Caption: Experimental workflow for producing and optimizing small particle size emulsions.
Caption: Key factors influencing the final particle size of an emulsion.
References
- 1. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 2. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Triethanolamine Dodecylbenzenesulfonate (TEA-DBS) Formulation Compatibility
Welcome to the Technical Support Center for Triethanolamine (B1662121) Dodecylbenzenesulfonate (TEA-DBS). This resource is designed for researchers, scientists, and drug development professionals to address common compatibility challenges encountered when formulating with this anionic surfactant. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your formulation development.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with TEA-DBS, providing potential causes and recommended solutions.
Issue 1: Precipitation or Cloudiness Upon Mixing TEA-DBS with Other Additives
Question: My formulation becomes cloudy or forms a precipitate after adding other excipients to my TEA-DBS solution. What could be the cause and how can I fix it?
Answer:
Precipitation or cloudiness is a common indicator of incompatibility. The primary causes are often related to ionic interactions, pH shifts, or poor solubility.
Potential Causes and Solutions:
-
Incompatibility with Cationic Additives: TEA-DBS is an anionic surfactant and will likely interact with cationic compounds, leading to the formation of an insoluble complex.
-
Solution: Avoid using cationic additives such as benzalkonium chloride or other quaternary ammonium (B1175870) compounds in your formulation. If a cationic component is essential, consider using a nonionic surfactant as a primary or co-surfactant to mitigate the interaction, though thorough stability testing is required.
-
-
Presence of Divalent or Trivalent Cations: Metal ions like Ca²⁺, Mg²⁺, or Al³⁺ can form insoluble salts with dodecylbenzenesulfonate.
-
Solution: If your formulation requires the use of salts, opt for monovalent cations (e.g., Na⁺, K⁺). If divalent or trivalent cations are unavoidable, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions and prevent precipitation.
-
-
Low pH: In acidic conditions (pH < 5), TEA-DBS can convert to its less soluble free acid form, dodecylbenzenesulfonic acid.[1]
-
Solution: Maintain the formulation pH between 6.5 and 7.5 to ensure the complete neutralization and solubility of TEA-DBS.[1] Use appropriate buffering agents to stabilize the pH.
-
-
Poor Solubility in the Solvent System: While TEA-DBS is water-soluble, its solubility can be affected by the overall composition of the solvent system.
-
Solution: The solubility of TEA-DBS in organic solvents is generally higher than its sodium salt counterparts.[1] For hydro-alcoholic solutions, carefully evaluate the concentration of the organic solvent. The use of co-solvents like propylene (B89431) glycol or glycerin, in which TEA-DBS is soluble, can improve overall stability.
-
Issue 2: Phase Separation in Emulsions or Dispersions
Question: My emulsion or dispersion formulated with TEA-DBS is showing signs of phase separation over time. What is causing this instability?
Answer:
Phase separation indicates that the surfactant is no longer effectively stabilizing the dispersed phase. This can be due to a variety of factors affecting the interfacial film.
Potential Causes and Solutions:
-
Interaction with Polymers: Certain polymers can interact with surfactants, leading to depletion or bridging flocculation.
-
Solution: The compatibility of TEA-DBS with polymers like Carbomer or HPMC should be carefully evaluated. Visual inspection for flocculation or changes in viscosity can be early indicators of incompatibility. Consider using nonionic polymers or performing a systematic study to determine compatible polymer concentrations.
-
-
Competition with Other Surfactants: The presence of other surface-active agents can alter the packing at the oil-water interface, weakening the emulsion.
-
Solution: When formulating with co-surfactants, particularly nonionic ones like Polysorbates, it is crucial to determine the optimal ratio to ensure a stable interfacial film. The hydrophilic-lipophilic balance (HLB) of the surfactant blend should be carefully considered and optimized for your specific oil phase.
-
-
Temperature Effects: Triethanolamine salts can degrade at temperatures above 80°C.[1] Elevated temperatures can also affect emulsion stability by increasing the kinetic energy of droplets and altering surfactant solubility.
-
Solution: Avoid high temperatures during formulation and storage. If heat is required for any processing step, it should be carefully controlled and minimized.
-
Issue 3: Loss of Preservative Efficacy
Question: I am observing microbial growth in my formulation preserved with parabens or phenoxyethanol (B1677644), even though I am using them at recommended concentrations with TEA-DBS. Why is this happening?
Answer:
Anionic surfactants can sometimes interact with preservatives, reducing their availability and antimicrobial effectiveness.
Potential Causes and Solutions:
-
Micellar Entrapment of Preservatives: Surfactant micelles can encapsulate preservative molecules, partitioning them away from the aqueous phase where they are needed to inhibit microbial growth.
-
Solution: The interaction between TEA-DBS and preservatives like methylparaben, propylparaben, or phenoxyethanol needs to be assessed. It may be necessary to increase the preservative concentration after conducting a preservative efficacy test (challenge test) on the final formulation. Alternatively, consider using a preservative system that is known to be compatible with anionic surfactants.
-
-
pH Incompatibility with Preservative: The efficacy of many preservatives is pH-dependent.
-
Solution: Ensure that the pH of your formulation is within the optimal range for both TEA-DBS stability (pH 6.5-7.5) and the activity of your chosen preservative. For instance, the antimicrobial activity of parabens is generally stable across a pH range of 4-8.
-
Quantitative Data on Compatibility
The following tables summarize key quantitative data related to the stability and compatibility of TEA-DBS.
Table 1: pH and Temperature Stability of Triethanolamine Dodecylbenzenesulfonate
| Parameter | Condition | Observation | Citation |
| pH Stability | pH < 5 | Releases free dodecylbenzenesulfonic acid, reducing emulsification efficiency. | [1] |
| pH 6.5 - 7.5 | Optimal range for complete neutralization and stability. | [1] | |
| Temperature Stability | > 80°C | Degradation of triethanolamine salts can occur. | [1] |
Table 2: General Compatibility of this compound with Common Additive Classes
| Additive Class | Compatibility | Remarks |
| Cationic Surfactants | Incompatible | Formation of insoluble complexes. |
| Divalent/Trivalent Cations | Incompatible | Precipitation of insoluble salts. |
| Strong Acids | Incompatible | Converts to less soluble free acid form. |
| Strong Oxidizing Agents | Incompatible | Potential for chemical reaction and degradation. |
| Strong Reducing Agents | Incompatible | Potential for chemical reaction and degradation. |
| Nonionic Surfactants | Generally Compatible | Requires optimization of ratios for stable formulations. |
| Polymers (e.g., Carbomer, HPMC) | Variable | Requires case-by-case evaluation for potential interactions. |
| Preservatives (e.g., Parabens, Phenoxyethanol) | Variable | Potential for reduced efficacy due to micellar entrapment. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the compatibility of TEA-DBS in your formulations.
Protocol 1: Visual Inspection for Physical Incompatibility
Objective: To qualitatively assess the physical compatibility of TEA-DBS with other formulation ingredients.
Methodology:
-
Prepare a stock solution of TEA-DBS in the desired vehicle (e.g., deionized water).
-
In separate transparent containers (e.g., glass vials), add the TEA-DBS stock solution.
-
To each container, add a single excipient at the desired concentration. Prepare a control sample with only the TEA-DBS solution.
-
Gently mix the samples and visually inspect them against a black and a white background under good lighting.
-
Observe for any signs of incompatibility, such as:
-
Precipitation (formation of solid particles)
-
Cloudiness or haziness (turbidity)
-
Color change
-
Phase separation (for emulsions)
-
Flocculation (aggregation of dispersed particles)
-
-
Record observations immediately after mixing and at predetermined time points (e.g., 1, 24, 48 hours) at ambient and accelerated storage conditions (e.g., 40°C).
Protocol 2: Turbidity Measurement for Quantitative Incompatibility Assessment
Objective: To quantitatively measure the degree of incompatibility that results in turbidity.
Methodology:
-
Prepare samples as described in Protocol 1.
-
Calibrate a turbidimeter according to the manufacturer's instructions using formazin standards.
-
Measure the turbidity of the control and test samples at specified time intervals.
-
An increase in turbidity (measured in Nephelometric Turbidity Units - NTU) compared to the control indicates a physical incompatibility.
-
A plot of turbidity versus excipient concentration can be used to determine the concentration at which incompatibility occurs.
Protocol 3: Forced Degradation Study for Chemical Stability Assessment
Objective: To evaluate the chemical stability of TEA-DBS in the presence of other excipients under stress conditions.
Methodology:
-
Prepare binary mixtures of TEA-DBS and the excipient of interest in the formulation vehicle.
-
Expose the samples to various stress conditions, including:
-
Acidic hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.
-
Oxidative degradation: Add 3% hydrogen peroxide and store at room temperature.
-
Thermal degradation: Store at elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose to UV light in a photostability chamber.
-
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of TEA-DBS and detect the formation of any degradation products.
Visualizations
Troubleshooting Logic for TEA-DBS Compatibility Issues
Caption: Troubleshooting flowchart for TEA-DBS compatibility issues.
Experimental Workflow for Compatibility Testing
Caption: Workflow for assessing TEA-DBS compatibility with other additives.
References
Technical Support Center: Minimizing Skin Irritation in Topical Formulations with Triethanolamine Dodecylbenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the skin irritation potential of topical formulations containing triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DDBS).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation development process.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high irritation observed in preliminary in vitro screening (e.g., Zein test). | - Concentration of TEA-DDBS is too high. Anionic surfactants like TEA-DDBS can denature skin proteins, and this effect is concentration-dependent.[1][2][3] - Formulation pH is too low or too high. The skin's natural pH is acidic (around 4.5-5.5). Formulations with a pH outside this range can disrupt the skin barrier. An alkaline pH, in particular, can increase the irritation potential of anionic surfactants.[4][5][6] - Inadequate buffering capacity of the formulation. | - Reduce the concentration of TEA-DDBS. Consider using it in combination with other, milder surfactants. - Adjust the formulation pH to be within the skin's natural range (4.5-5.5). Use appropriate buffering agents to maintain pH stability. - Incorporate mitigating ingredients. See the FAQs for more details on polymers, humectants, and other anti-irritancy strategies. |
| Phase separation or instability when adding anti-irritant ingredients. | - Incompatibility of ingredients. Polymers and other additives may not be compatible with the specific concentration of TEA-DDBS or other components in the formulation. - Incorrect order of addition during formulation. | - Screen for compatible polymers and other excipients. - Optimize the order of addition of ingredients. For example, polymers may need to be hydrated separately before being added to the surfactant phase. |
| In vivo patch testing shows irritation despite favorable in vitro results. | - Limitations of in vitro models. While useful for screening, in vitro models may not fully replicate the complex interactions with the skin barrier in vivo. - Occlusive nature of patch testing. Occlusion can enhance the penetration of irritants. | - Review the formulation for any other potential irritants. - Consider reformulating with additional anti-irritancy ingredients. - Evaluate the product under normal use conditions to assess real-world irritation potential. |
| Product is irritating to the eyes. | - TEA-DDBS can be an eye irritant. | - If eye contact is likely, consider alternative surfactants with a lower eye irritation profile. - Incorporate ingredients known to reduce eye irritation, such as mild amphoteric or non-ionic surfactants. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What is the primary mechanism of skin irritation caused by TEA-DDBS?
A1: Triethanolamine dodecylbenzenesulfonate, as an anionic surfactant, can cause skin irritation primarily through two mechanisms: denaturation of keratin, a key protein in the stratum corneum, and disruption of the intercellular lipid barrier of the skin. This disruption can lead to increased transepidermal water loss (TEWL) and penetration of irritants. The irritant properties are similar to other detergents and the severity is dependent on concentration and pH.[1][2][3]
Q2: What is a safe concentration of TEA-DDBS to use in topical formulations?
A2: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that dodecylbenzenesulfonate salts, including TEA-DDBS, are safe for use in cosmetic ingredients when formulated to be non-irritating.[1][2][3] While there is no specific regulatory limit for all topical applications, the irritation potential is directly related to the concentration. For leave-on products, lower concentrations are recommended. It is crucial to perform irritation testing to determine a safe and effective concentration for your specific formulation.
Q3: How does pH influence the irritation potential of TEA-DDBS formulations?
A3: The pH of a formulation can significantly impact its skin irritation potential. The skin's surface has a natural acidic pH (the "acid mantle"), typically between 4.5 and 5.5. Formulations with a pH outside this range can disrupt the skin barrier. Alkaline formulations, in particular, can increase the swelling of the stratum corneum, leading to greater penetration and irritation from anionic surfactants like TEA-DDBS.[4][5][6] Therefore, maintaining a pH close to that of the skin is a key strategy to minimize irritation.
Q4: What types of ingredients can be added to a formulation to mitigate the irritation potential of TEA-DDBS?
A4: Several types of ingredients can be incorporated to reduce the irritation potential of TEA-DDBS:
-
Polymers: Hydrophobically modified polymers can form complexes with surfactant molecules, increasing their size and reducing their ability to penetrate the stratum corneum.
-
Humectants: Ingredients like glycerin can help to maintain the skin's hydration and reduce the penetration of surfactants.
-
Co-surfactants: Combining TEA-DDBS with milder, non-ionic or amphoteric surfactants can reduce the overall irritation of the formulation. This is because mixed micelle systems often have a lower critical micelle concentration (CMC) and reduced charge density, leading to less interaction with skin proteins and lipids.[7]
-
Lipids: Incorporating lipids such as ceramides, cholesterol, and fatty acids can help to replenish the skin's natural barrier.
Testing and Evaluation
Q5: What in vitro tests are recommended for screening the irritation potential of TEA-DDBS formulations?
A5: Several in vitro methods are available to screen for skin irritation potential, reducing the need for animal testing:
-
Zein Test: This test measures the amount of a corn protein (zein), which is similar to keratin, that is denatured by a surfactant solution. A higher Zein number indicates a greater potential for irritation.[7]
-
Reconstructed Human Epidermis (RhE) Test: This test uses a three-dimensional model of human skin to assess cell viability after exposure to a test substance. A significant reduction in cell viability suggests irritation potential. This method is recognized by the OECD (TG 439).[8][9][10][11][12][13][14][15]
-
Corneosurfametry: This method involves applying the surfactant to cyanoacrylate skin surface strippings and measuring changes in staining to predict irritation.[16]
Q6: When is in vivo testing, such as the Human Repeat Insult Patch Test (HRIPT), necessary?
A6: The Human Repeat Insult Patch Test (HRIPT) is considered the gold standard for assessing the skin sensitization potential of a product and can also provide information on irritation with repeated application.[17][18][19][20][21] It is typically conducted after in vitro screening has indicated a low irritation potential. An HRIPT is often used to support safety claims such as "hypoallergenic" or "dermatologist tested."
Quantitative Data on Surfactant Irritation Potential
| Surfactant Type | Surfactant | Zein Number (mg N/100mL) | Classification |
| Anionic | Sodium Lauryl Sulfate (SLS) | 572 | High Irritant |
| Sodium Coco Sulfate (SCS) | 455 | High Irritant | |
| Sodium Lauroyl Sarcosinate | 321 | Moderate Irritant | |
| Sodium Laureth Sulfate (SLES) | 276 | Moderate Irritant | |
| Amphoteric | Cocamidopropyl Betaine | - | Mild |
| Non-ionic | Decyl Glucoside | - | Mild |
Data is illustrative and sourced from a study on anionic surfactants.[22] The classification is based on the relative values within this dataset.
Experimental Protocols
Zein Test Protocol
Objective: To assess the potential of a surfactant-containing formulation to denature skin proteins as an indicator of skin irritation.
Materials:
-
Zein protein (from corn)
-
Surfactant solution/formulation to be tested
-
Distilled water (negative control)
-
Sodium Lauryl Sulfate (SLS) solution (positive control)
-
Magnetic stirrer and stir bars
-
Beakers
-
Analytical balance
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
-
Nitrogen analysis equipment (e.g., Kjeldahl method)
Procedure:
-
Prepare a standardized solution of the test formulation and control solutions.
-
Weigh a precise amount of Zein protein into a beaker.
-
Add a specified volume of the test or control solution to the beaker.
-
Stir the mixture at a constant speed for a set period (e.g., 1 hour) at a controlled temperature.
-
After stirring, separate the undissolved Zein protein from the solution by filtration.
-
Dry the undissolved Zein protein to a constant weight.
-
Determine the amount of Zein protein that was solubilized by the surfactant solution by subtracting the weight of the undissolved Zein from the initial weight.
-
Alternatively, the amount of solubilized protein in the filtrate can be quantified using a protein assay, such as the Kjeldahl method to determine the nitrogen content, which is then correlated to the protein amount.
-
The results are typically expressed as the "Zein number" or "Zein value," which is the amount of Zein solubilized by the test solution under the specified conditions.
Reconstructed Human Epidermis (RhE) Test Protocol (OECD TG 439)
Objective: To assess the skin irritation potential of a test substance by measuring its effect on cell viability in a reconstructed human epidermis model.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™)
-
Assay medium provided by the RhE model manufacturer
-
Test substance/formulation
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., sterile distilled water or PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or other MTT formazan (B1609692) extraction solvent
-
Multi-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Pre-incubate the RhE tissues in the provided assay medium according to the manufacturer's instructions.
-
Apply a precise amount of the test substance, positive control, or negative control topically to the surface of the RhE tissue.
-
Incubate for a specified period (e.g., 60 minutes) at 37°C, 5% CO2.
-
After the exposure period, thoroughly rinse the test substance from the tissue surface with PBS.
-
Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).
-
Following the post-incubation period, transfer the tissues to an MTT solution and incubate for approximately 3 hours. During this time, viable cells will convert the MTT into a blue formazan salt.
-
Extract the formazan salt from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer.
-
Calculate the cell viability as a percentage of the negative control. A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.[14]
Human Repeat Insult Patch Test (HRIPT) Protocol
Objective: To determine the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis) after repeated application to the skin of human volunteers.
Phases:
-
Induction Phase:
-
A small amount of the test material is applied to the skin (typically on the back) under an occlusive or semi-occlusive patch.
-
The patch is left in place for 24-48 hours.
-
This procedure is repeated nine times over a three-week period at the same application site.
-
The skin is evaluated for signs of irritation (redness, swelling, etc.) before each new patch application.
-
-
Rest Phase:
-
A two-week period with no patch application follows the induction phase. This allows for the development of any potential allergic sensitization.
-
-
Challenge Phase:
-
After the rest period, a patch with the test material is applied to a new, previously unpatched site on the skin.
-
The patch is removed after 24-48 hours, and the site is evaluated for any reaction at specified time points (e.g., 48 and 96 hours post-application).
-
A reaction at the challenge site that is more severe than any irritation seen during the induction phase is indicative of sensitization.
-
Note: All HRIPT studies must be conducted under the supervision of a qualified dermatologist and with informed consent from the study participants.[17][18][19][20][21]
Visualizations
Caption: Troubleshooting workflow for addressing high in vitro irritation.
Caption: Signaling pathway of surfactant-induced skin irritation.
Caption: Experimental workflow for assessing skin irritation potential.
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. Amended safety assessment of dodecylbenzenesulfonate, decylbenzenesulfonate, and tridecylbenzenesulfonate salts as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The alkaline pH-adapted skin barrier is disrupted severely by SLS-induced irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. episkin.com [episkin.com]
- 10. iivs.org [iivs.org]
- 11. researchgate.net [researchgate.net]
- 12. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dodecylbenzenesulfonic acid, triethanolamine salt | C24H45NO6S | CID 33782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A catch-up validation study on reconstructed human epidermis (SkinEthic RHE) for full replacement of the Draize skin irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of in vitro predictive tests for irritation induced by anionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. The Research Institute for Fragrance Materials' human repeated insult patch test protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cir-safety.org [cir-safety.org]
- 21. ftp.cdc.gov [ftp.cdc.gov]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
Determining the Critical Micelle Concentration of Triethanolamine Dodecylbenzenesulfonate: A Comparative Guide
For researchers, scientists, and drug development professionals working with surfactants, an accurate determination of the critical micelle concentration (CMC) is fundamental. The CMC marks the concentration at which surfactant molecules self-assemble into micelles, a property that is pivotal in formulations, drug delivery, and various chemical processes. This guide provides a comparative overview of common methods for determining the CMC of the anionic surfactant, triethanolamine (B1662121) dodecylbenzenesulfonate, complete with experimental protocols and comparative data.
Comparison of CMC Determination Methods
Several techniques are available for determining the CMC of a surfactant. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. The most prevalent methods include surface tension measurement, conductivity measurement, and fluorescence spectroscopy.
| Method | Principle | Applicability to Triethanolamine Dodecylbenzenesulfonate | Advantages | Limitations |
| Surface Tension | Measures the decrease in surface tension of a solution with increasing surfactant concentration. The CMC is the point at which the surface tension plateaus.[1][2] | Applicable | Simple, intuitive, and widely used for both ionic and non-ionic surfactants.[1] | Requires high instrument accuracy and is sensitive to impurities.[1][3] |
| Conductivity | Measures the change in electrical conductivity of an ionic surfactant solution. The CMC is identified by a distinct break in the plot of conductivity versus concentration.[1] | Applicable (as it is an ionic surfactant) | Relatively simple, low-cost, and can be performed at various temperatures. | Only suitable for ionic surfactants.[1] |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.[1] | Applicable | Highly sensitive and can be used for a wide range of surfactant concentrations. | The added probe may slightly alter the CMC value.[3] |
| UV-Vis Spectroscopy | Involves the use of a dye or other probe that shows a spectral shift upon interaction with micelles. The CMC is determined by a change in the absorbance spectrum. | Applicable | Readily available instrumentation. | The added dye can influence the micellization process.[3] |
Experimental Protocols
Below are detailed methodologies for the key experiments used to determine the CMC of an anionic surfactant like this compound.
Surface Tension Method
Objective: To determine the CMC by measuring the surface tension of a series of surfactant solutions of varying concentrations.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
High-purity this compound
-
Deionized water
-
Glassware (volumetric flasks, beakers)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a concentrated stock solution.
-
Prepare serial dilutions: Create a series of solutions with decreasing concentrations of the surfactant by diluting the stock solution. The concentration range should span below and above the expected CMC.
-
Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using deionized water.
-
Measure surface tension: Measure the surface tension of each prepared solution. Ensure the temperature is constant throughout the measurements.
-
Plot the data: Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.
-
Determine the CMC: The plot will show two linear regions. The CMC is the concentration at the intersection of the two lines.[1][2]
Conductivity Method
Objective: To determine the CMC of the ionic surfactant by measuring the electrical conductivity of solutions with varying concentrations.
Materials:
-
Conductivity meter with a conductivity cell
-
High-purity this compound
-
Deionized water
-
Glassware (volumetric flasks, beakers)
-
Thermostatic water bath
Procedure:
-
Prepare a stock solution: As described in the surface tension method.
-
Prepare serial dilutions: As described in the surface tension method.
-
Calibrate the conductivity meter: Calibrate the instrument using standard potassium chloride solutions.
-
Measure conductivity: Immerse the conductivity cell in each solution and record the conductivity. Maintain a constant temperature using a water bath.
-
Plot the data: Plot the specific conductivity as a function of the surfactant concentration.
-
Determine the CMC: The plot will exhibit two linear portions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for CMC determination and the relationship between surfactant concentration and micelle formation.
Caption: General workflow for determining the Critical Micelle Concentration (CMC).
Caption: Relationship between surfactant concentration and micelle formation.
References
comparative performance of triethanolamine dodecylbenzenesulfonate and sodium dodecyl sulfate as emulsifiers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of two common anionic surfactants in emulsion stabilization.
The selection of an appropriate emulsifier is a critical factor in the formulation of stable and effective emulsion systems, a common requirement in pharmaceutical and research applications. This guide provides a detailed comparative analysis of two widely used anionic surfactants: Triethanolamine (B1662121) Dodecylbenzenesulfonate (TEA-DBS) and Sodium Dodecyl Sulfate (B86663) (SDS). The comparison is based on key performance parameters including emulsion stability, droplet size, and interfacial tension, supported by experimental data and detailed methodologies.
Executive Summary
Both TEA-DBS and SDS are effective anionic surfactants capable of stabilizing oil-in-water emulsions. SDS is a well-characterized surfactant with a lower critical micelle concentration (CMC), indicating greater efficiency in forming micelles and reducing surface tension at lower concentrations. While direct comparative studies are limited, available data suggests that the choice between TEA-DBS and SDS will depend on specific formulation requirements such as desired droplet size, long-term stability needs, and the chemical environment of the emulsion system. The larger triethanolamine counter-ion in TEA-DBS may influence its packing at the oil-water interface, potentially affecting emulsion characteristics compared to the smaller sodium counter-ion of SDS.
Comparative Performance Data
The following tables summarize key performance indicators for Triethanolamine Dodecylbenzenesulfonate and Sodium Dodecyl Sulfate. It is important to note that direct comparative experimental data under identical conditions is scarce in publicly available literature. The data presented here is compiled from various sources and should be considered in the context of the specific experimental conditions of each study.
Table 1: Physicochemical Properties
| Property | This compound (TEA-DBS) | Sodium Dodecyl Sulfate (SDS) |
| Molecular Formula | C₂₄H₄₅NO₆S | C₁₂H₂₅NaO₄S |
| Molecular Weight | 475.7 g/mol [1] | 288.38 g/mol [2] |
| Critical Micelle Concentration (CMC) | ~0.5 - 1.2 mM[3] | ~8.2 mM[4][5][6] |
| Hydrophilic-Lipophilic Balance (HLB) | Not experimentally determined in searched literature. | ~40 (for the sulfate group)[7] |
Table 2: Emulsifier Performance
| Performance Metric | This compound (TEA-DBS) | Sodium Dodecyl Sulfate (SDS) |
| Emulsion Stability | Data on specific creaming index or other stability metrics over time not available in direct comparison. | Emulsions can be stable, but stability is dependent on concentration, oil phase, and presence of other components.[8] |
| Droplet Size | Can be used as a particle size controlling agent in emulsion polymerization.[9] | Can produce nanoemulsions with droplet sizes in the range of 158-171.5 nm.[10] The mean droplet size can be influenced by factors such as surfactant concentration and energy input during emulsification.[11] |
| Interfacial Tension (IFT) | Effective in reducing interfacial tension.[12] | Known to significantly reduce the interfacial tension between oil and water.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments used to evaluate emulsifier performance.
Emulsion Preparation (General Protocol)
-
Phase Preparation:
-
Aqueous Phase: Dissolve the emulsifier (TEA-DBS or SDS) in deionized water to the desired concentration.
-
Oil Phase: Select a suitable oil (e.g., mineral oil, soybean oil, hexadecane).
-
-
Pre-emulsification: Combine the oil and aqueous phases in a specific ratio (e.g., 30:70 oil to water).
-
Homogenization: Subject the mixture to high-shear homogenization using a device such as a high-speed blender or an ultrasonicator to form a coarse emulsion. For finer emulsions, a high-pressure homogenizer can be used. The duration and intensity of homogenization are critical parameters that influence droplet size.
Emulsion Stability Assessment (Turbidimetric Method)
Emulsion stability can be assessed by monitoring the change in turbidity over time, which correlates with changes in droplet size and distribution due to phenomena like creaming, flocculation, and coalescence.
-
Sample Preparation: Dilute the freshly prepared emulsion with deionized water to a concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically between 0.2 and 0.8).
-
Turbidity Measurement: Place the diluted emulsion in a cuvette and measure the absorbance at a fixed wavelength (e.g., 500 nm) at regular time intervals over a specified period (e.g., 24 hours).
-
Data Analysis: Plot absorbance (turbidity) as a function of time. A rapid decrease in absorbance indicates poor stability, while a stable absorbance reading over time suggests a stable emulsion. The rate of change in turbidity can be used to quantify the instability.[15][16][17]
Droplet Size Analysis (Dynamic Light Scattering - DLS)
DLS is a common technique for measuring the size distribution of sub-micron particles in a liquid.
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects. The solution should be transparent or slightly hazy.
-
Instrument Setup: Set the parameters on the DLS instrument, including the scattering angle, temperature, and viscosity of the dispersant.
-
Measurement: Place the diluted sample in a suitable cuvette and perform the DLS measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter of the droplets and provides a particle size distribution.
Interfacial Tension Measurement (Du Noüy Ring Method)
The Du Noüy ring method is a classic technique for measuring the interfacial tension between two immiscible liquids.
-
Apparatus Setup: A platinum-iridium ring is suspended from a sensitive tensiometer.
-
Measurement Procedure:
-
The ring is first immersed in the lower, denser phase (e.g., the aqueous surfactant solution).
-
The upper, less dense phase (e.g., oil) is then carefully layered on top.
-
The ring is slowly pulled upwards through the interface.
-
The force required to detach the ring from the interface is measured.
-
-
Calculation: The interfacial tension is calculated from the maximum force recorded, the dimensions of the ring, and a correction factor.
Visualization of Experimental Workflow and Surfactant Action
To aid in the understanding of the experimental processes and the fundamental action of these surfactants, the following diagrams are provided.
Caption: Experimental workflow for emulsion preparation and characterization.
Caption: Mechanism of emulsion stabilization by anionic surfactants.
Conclusion
Both this compound and Sodium Dodecyl Sulfate are effective emulsifiers for forming oil-in-water emulsions. SDS is more extensively studied, with a well-established lower CMC that suggests higher efficiency at lower concentrations. The performance of TEA-DBS is less documented in direct comparative studies, but its larger counter-ion could lead to different interfacial packing and, consequently, different emulsion properties. The choice between these two surfactants should be guided by specific formulation requirements, including desired droplet size, required stability over time, and the overall chemical compatibility with other components in the system. Further direct comparative studies are warranted to provide a more definitive guide for formulators.
References
- 1. dodecylbenzenesulfonic acid, triethanolamine salt | C24H45NO6S | CID 33782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 3. Determination of the critical premicelle concentration, first critical micelle concentration and second critical micelle concentration of surfactants by resonance Rayleigh scattering method without any probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 9. Triethanolamine dodecylbenzene sulfonate - Surfactant - 表面活性剂百科 [surfactant.top]
- 10. researchgate.net [researchgate.net]
- 11. pure.uva.nl [pure.uva.nl]
- 12. thaiscience.info [thaiscience.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review | MDPI [mdpi.com]
A Comparative Guide to Triethanolamine Dodecylbenzenesulfonate as a Corrosion Inhibitor for Aluminum Alloys
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of triethanolamine (B1662121) dodecylbenzenesulfonate (TEADBS) as a corrosion inhibitor for aluminum alloys. Due to limited direct studies of TEADBS on aluminum, this guide utilizes data from studies on steel alloys as a proxy for its performance and extensively compares it with the widely studied sodium dodecylbenzene (B1670861) sulfonate (SDBS) on aluminum. This allows for a comprehensive evaluation of its potential efficacy and highlights areas for future research.
Performance Comparison of Dodecylbenzene Sulfonate-Based Inhibitors
The following tables summarize the key performance data for Triethanolamine Dodecylbenzene Sulfonate (TDS) on steel alloys and Sodium Dodecylbenzene Sulfonate (SDBS) on aluminum alloys. This comparative data is essential for understanding the potential inhibition characteristics of TEADBS for aluminum.
Table 1: Corrosion Inhibition Performance of Triethanolamine Dodecylbenzene Sulfonate (TDS) on Steel Alloys
| Inhibitor Concentration | Metal Alloy | Corrosive Medium | Test Method | Inhibition Efficiency (%) | Corrosion Current Density (icorr) (A/cm²) |
| 1.266 x 10⁻⁴ mol/L | Q235 Carbon Steel | Simulated Concrete Pore Solution + 0.25 mol/L NaCl | Potentiodynamic Polarization | - | 1.31 x 10⁻⁶ |
| 2.547 x 10⁻⁴ mol/L | Q235 Carbon Steel | Simulated Concrete Pore Solution + 0.25 mol/L NaCl | Potentiodynamic Polarization | - | 1.15 x 10⁻⁶ |
| 3.783 x 10⁻⁴ mol/L | Q235 Carbon Steel | Simulated Concrete Pore Solution + 0.25 mol/L NaCl | Potentiodynamic Polarization | 38.56 | 8.05 x 10⁻⁷ |
| 3.364 x 10⁻⁴ mol/L | 304 Stainless Steel | Simulated Concrete Pore Solution with Chlorine | Potentiodynamic Polarization | 59.6 | Not Reported |
Data extracted from studies on carbon and stainless steel as a proxy for aluminum alloy performance.[1][2]
Table 2: Corrosion Inhibition Performance of Sodium Dodecylbenzene Sulfonate (SDBS) on Aluminum Alloys
| Inhibitor Concentration | Metal Alloy | Corrosive Medium | Test Method | Inhibition Efficiency (%) | Corrosion Current Density (icorr) (µA/cm²) |
| 0.28 g/L | AA2024-T3 | 0.01 mol/L NaCl (pH 10) | Potentiodynamic Polarization | 90.41 | Not Reported |
| Various | Aluminum | 1.0 M H₂SO₄ | Potentiodynamic Polarization & EIS | Increases with concentration | Decreases with concentration |
| Various | Aluminum | 0.1 M HCl | Weight Loss & Potentiodynamic Polarization | Increases with concentration | Decreases with concentration |
Data compiled from multiple studies on aluminum alloys.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the presented findings.
Weight Loss Method
This gravimetric method is a fundamental technique for determining corrosion rates.
Procedure:
-
Sample Preparation: Aluminum alloy specimens are cut to a specific size, and their surface area is accurately measured. The surfaces are then prepared by grinding with emery paper (e.g., 600-1200 grit), followed by rinsing with distilled water and degreasing with a solvent like acetone (B3395972) in an ultrasonic bath. The cleaned samples are then dried.[3]
-
Initial Weighing: The prepared specimens are weighed accurately using an analytical balance.
-
Immersion: The specimens are suspended in the corrosive solution, with and without the corrosion inhibitor, for a predetermined period.
-
Cleaning: After the immersion period, the specimens are removed, and the corrosion products are cleaned off according to standard procedures (e.g., ASTM G1).
-
Final Weighing: The cleaned and dried specimens are weighed again.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
Corrosion Rate (mm/year) = (K × W) / (A × T × D)
-
Where: K = constant (8.76 × 10⁴), W = weight loss in grams, A = area in cm², T = time of exposure in hours, and D = density of the metal in g/cm³.[4]
-
-
Inhibition Efficiency (%) = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where: CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current density (icorr) and the corrosion potential (Ecorr), which are crucial for understanding the corrosion kinetics and the inhibitor's mechanism.[5]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the aluminum alloy as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[6][7]
-
Sample Preparation: The working electrode is prepared in the same manner as for the weight loss method, with a defined surface area exposed to the electrolyte.
-
Measurement: The open-circuit potential (OCP) is allowed to stabilize. Then, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 to 2 mV/s).[6][7]
-
Data Analysis: The resulting polarization curve (log i vs. E) is plotted. The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).[5] The inhibition efficiency is calculated using the icorr values:
-
Inhibition Efficiency (%) = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.[8]
Procedure:
-
Cell and Sample Setup: The same three-electrode cell and sample preparation as for potentiodynamic polarization are used.[6][9]
-
Measurement: The measurement is performed at the open-circuit potential. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[3][8]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot shows the imaginary impedance versus the real impedance. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger diameter indicates better corrosion resistance.[6] The inhibition efficiency can be calculated from the Rct values:
-
Inhibition Efficiency (%) = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] × 100
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Caption: Workflow for the Weight Loss Corrosion Test.
Caption: Workflow for Electrochemical Corrosion Tests.
Signaling Pathways and Logical Relationships
The primary mechanism of corrosion inhibition by dodecylbenzene sulfonate-based inhibitors involves the adsorption of the inhibitor molecules onto the aluminum surface, forming a protective barrier.
Caption: Logical Flow of Corrosion Inhibition.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. jouc.xml-journal.net [jouc.xml-journal.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. cambridge.org [cambridge.org]
- 5. kosartech.com [kosartech.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 9. nlab.pl [nlab.pl]
comparative study of the dispersing efficiency of triethanolamine dodecylbenzenesulfonate and nonionic surfactants
A comprehensive guide for researchers and formulation scientists on the comparative dispersing performance of the anionic surfactant, triethanolamine (B1662121) dodecylbenzenesulfonate, versus a range of nonionic surfactants. This guide provides an objective analysis based on experimental data, detailed methodologies, and an exploration of their respective dispersion mechanisms.
The effective dispersion of solid particles within a liquid medium is a critical factor in the performance of a vast array of products, from high-performance coatings and inks to advanced agrochemical and pharmaceutical formulations. The choice of dispersing agent is paramount in achieving a stable and uniform dispersion, preventing agglomeration, and ensuring optimal product efficacy. This guide presents a comparative study of the dispersing efficiency of triethanolamine dodecylbenzenesulfonate (TDS), an anionic surfactant, and a selection of commonly used nonionic surfactants.
Mechanisms of Dispersion: Electrostatic vs. Steric Stabilization
The fundamental difference in the dispersing action of anionic and nonionic surfactants lies in their stabilization mechanisms.
This compound (TDS) , as an anionic surfactant, primarily functions through electrostatic repulsion .[1] In an aqueous medium, the dodecylbenzenesulfonate anion adsorbs onto the surface of the solid particles, imparting a negative charge. This creates an electrical double layer around each particle, leading to repulsive forces between them and preventing them from aggregating.[2] This mechanism is highly effective in preventing flocculation and sedimentation.
Nonionic surfactants , on the other hand, provide steric hindrance or steric stabilization .[3] These molecules possess long, flexible hydrophilic chains (commonly polyoxyethylene chains) that extend from the particle surface into the surrounding medium. When two particles approach each other, these hydrophilic chains create a physical barrier, preventing close contact and subsequent aggregation.[3][4] The effectiveness of steric stabilization is influenced by the length and density of these chains on the particle surface. Generally, nonionic surfactants are considered effective at wetting and stabilizing particles in aqueous media.[3]
Experimental Evaluation of Dispersing Efficiency
To objectively compare the dispersing efficiency of these surfactants, standardized experimental protocols are employed. The primary metrics for evaluation are particle size distribution and zeta potential, which provide quantitative insights into the degree of dispersion and the stability of the suspension.
Key Experimental Protocols
1. Preparation of Dispersions: A standardized procedure is crucial for reproducible results. A typical protocol involves:
-
Premixing: The solid particulate matter (e.g., pigment powder, active ingredient) is gradually added to a solution of the surfactant in a liquid medium (typically deionized water) under gentle agitation.
-
High-Shear Dispersion: The premix is then subjected to high-energy input to break down agglomerates into primary particles. This can be achieved using equipment such as a high-speed disperser (e.g., Cowles dissolver) or a media mill (e.g., bead mill).
-
Sonication: For nanoparticle dispersions, ultrasonication is often employed to further deagglomerate the particles.[2]
2. Particle Size Analysis: The particle size distribution of the prepared dispersion is a direct indicator of the dispersing agent's effectiveness. Smaller and more uniform particle sizes signify higher efficiency.
-
Dynamic Light Scattering (DLS): This technique is suitable for measuring the hydrodynamic diameter of nanoparticles in a colloidal dispersion.[5] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Laser Diffraction: This method is widely used for a broader range of particle sizes, from sub-micron to millimeters. It measures the angular distribution of scattered light as a laser beam passes through a dispersed sample.[6]
3. Zeta Potential Measurement: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[2]
-
Electrophoretic Light Scattering (ELS): This is the most common technique for measuring zeta potential. An electric field is applied to the dispersion, causing charged particles to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured by light scattering, from which the zeta potential is calculated. A higher absolute zeta potential value (typically > ±30 mV) indicates good stability.[2]
Comparative Performance Data
The following tables summarize representative data on the dispersing efficiency of this compound (and related anionic surfactants) and various nonionic surfactants for common particulate systems. It is important to note that direct head-to-head comparative data for TDS across a wide range of nonionic surfactants is limited in publicly available literature. Therefore, data from studies on similar anionic surfactants and under comparable conditions are included to provide a broader comparative context.
Table 1: Dispersing Efficiency for Carbon Black in Aqueous Medium
| Surfactant Type | Surfactant Example | Concentration | Mean Particle Size (µm) | Zeta Potential (mV) | Reference |
| Anionic | Sodium Oleate | 30 g/L | Not explicitly stated, but less effective than nonionic | More negative than without surfactant | [3] |
| Nonionic | Nonylphenol Ethoxylate | 30 g/L | 5.35 (after 120 min stirring) | Reduced absolute magnitude across pH 3-11 | [3] |
Note: In the absence of a surfactant, the mean particle size of carbon black could not be reduced below 24.0 μm even after 210 minutes of stirring.[3] Generally, nonionic surfactants were found to be more effective in wetting and stabilizing carbon black powders in this study.[3]
Table 2: Dispersing Efficiency for Titanium Dioxide (TiO₂) Nanoparticles in Aqueous Medium
| Surfactant Type | Surfactant Example | Concentration | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1 wt% | 176.9 | -32.23 | [7][8] |
| Nonionic | Tween 80 | 0.1% v/v | Lower than other vehicles | Not specified, but stable | [5] |
| Nonionic | Triton X-100 | Not specified | - | - | [5] |
Note: For TiO₂ nanoparticles, a zeta potential below -30 mV generally indicates good colloidal stability.[5] In one study, Tween 80 showed the best performance in improving the stability of TiO₂ nanoparticle suspensions among the tested dispersants.[7]
Table 3: Dispersing Efficiency in Pesticide Formulations
| Surfactant Type | Surfactant Example | Application | Performance Metric | Observation | Reference |
| Anionic | This compound | Emulsifier in pesticide formulations | Dispersion of active ingredients | Improves dispersion and bioavailability | [9][10] |
| Nonionic | Alcohol Ethoxylates | Wetting agent in suspension concentrates | Wetting of insoluble particles | Effective wetting agents | [11] |
| Nonionic | Various | Associative thickeners, dispersants, and wetting agents | Rheology and suspensibility | Can control rheology and suspensibility | [12] |
Logical Relationship of Dispersion Mechanisms
The choice between an anionic and a nonionic surfactant often depends on the specific requirements of the formulation, including the nature of the particles to be dispersed, the composition of the liquid medium, and the desired final properties of the product.
Conclusion
Both this compound and nonionic surfactants are effective dispersing agents, but their performance and suitability vary depending on the specific application.
-
This compound , as an anionic surfactant, provides excellent dispersion stability through electrostatic repulsion, which is particularly effective for many types of particles in aqueous systems. Its performance can be influenced by the pH and ionic strength of the medium.
-
Nonionic surfactants offer robust steric stabilization that is generally less sensitive to changes in pH and electrolyte concentration. They are often excellent wetting agents and can be highly effective in reducing particle size.[3]
The selection of the optimal dispersing agent requires careful consideration of the entire formulation and the desired performance characteristics. In many cases, a combination of anionic and nonionic surfactants may be employed to leverage the benefits of both electrostatic and steric stabilization, achieving synergistic effects in dispersion performance. For researchers and formulation scientists, a thorough understanding of these mechanisms and the experimental methods for their evaluation is crucial for developing stable and high-performance products.
References
- 1. Triethanolamine dodecylbenzene sulfonate - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Surfactant Basics 4 (Dispersants) [sanyo-chemical-solutions.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. US6171382B1 - Aqueous carbon black dispersions - Google Patents [patents.google.com]
- 7. bettersizeinstruments.com [bettersizeinstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound|475.7 g/mol [benchchem.com]
- 10. dodecylbenzenesulfonic acid, triethanolamine salt | C24H45NO6S | CID 33782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. camsi-x.com [camsi-x.com]
- 12. dl.astm.org [dl.astm.org]
A Comparative Analysis of the Wetting Performance of Triethanolamine Dodecylbenzenesulfonate on Diverse Surfaces
An Objective Guide for Researchers and Formulation Scientists
The efficiency of many industrial and pharmaceutical processes hinges on the effective wetting of surfaces. Triethanolamine dodecylbenzenesulfonate (TEADBS) is an anionic surfactant recognized for its role as a wetting agent. This guide provides an objective comparison of TEADBS's wetting performance against other common surfactants on various surfaces. The information presented herein is supported by illustrative data and standardized experimental protocols to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Comparative Wetting Performance: An Overview
The ability of a liquid to spread over a solid surface, or "wet" it, is fundamentally governed by the liquid's surface tension and the interfacial tension between the liquid, solid, and surrounding gas. Surfactants like TEADBS reduce the surface tension of a liquid, promoting its ability to wet various substrates.
TEADBS is an anionic surfactant, meaning its hydrophilic head carries a negative charge.[1] Its performance is often compared with other anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), and non-ionic surfactants like Triton™ X-100, which do not carry an electrical charge.[1][2] Anionic surfactants are known for their strong wetting and foaming capabilities.[1][3] Non-ionic surfactants are valued for their stability across a wide pH range, compatibility with other ingredients, and often milder nature.[2][4]
Data Presentation: Quantitative Surfactant Performance
To effectively evaluate wetting performance, two key parameters are often measured: surface tension and contact angle . A lower surface tension generally indicates a better wetting agent. The contact angle, the angle a liquid droplet makes with a solid surface, provides a direct measure of wettability; a smaller contact angle signifies better wetting.[5]
The following tables present illustrative data comparing TEADBS with SDS and Triton™ X-100. The values are representative of typical performance for 0.1% aqueous solutions at 25°C.
Table 1: Illustrative Surface Tension of Surfactant Solutions
| Surfactant | Type | Surface Tension (mN/m) |
| Deionized Water | - | 72.8 |
| This compound (TEADBS) | Anionic | ~30 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~39 |
| Triton™ X-100 | Non-ionic | ~33[6] |
Table 2: Illustrative Contact Angles on Various Surfaces
| Surface Type | Surface Energy | TEADBS | SDS | Triton™ X-100 |
| Glass (Hydrophilic) | High | < 10° | < 15° | < 20° |
| Polypropylene (B1209903) (Hydrophobic) | Low | ~ 60° | ~ 65° | ~ 55° |
| Paraffin Wax (Very Hydrophobic) | Very Low | ~ 80° | ~ 85° | ~ 75° |
Note: The data provided is illustrative and intended for comparative purposes. Actual experimental results can vary based on specific conditions, purity of materials, and surface characteristics.
From this data, it can be inferred that while all three surfactants significantly reduce the surface tension of water, their effectiveness varies with the nature of the solid surface. On hydrophilic surfaces like glass, anionic surfactants such as TEADBS and SDS tend to show excellent wetting (very low contact angles). On hydrophobic surfaces, non-ionic surfactants like Triton™ X-100 may exhibit slightly better performance.
Experimental Protocols and Visualized Workflows
Accurate and reproducible data is paramount in surfactant evaluation. The following are detailed methodologies for the key experiments cited.
Protocol 1: Contact Angle Measurement (Sessile Drop Method)
This technique is a common method for characterizing the wettability of a solid surface.[7][8]
-
Surface Preparation: The solid substrate (e.g., glass slide, polypropylene sheet) must be thoroughly cleaned to remove any contaminants and dried completely.
-
Apparatus Setup: A contact angle goniometer is used, which consists of a light source, a sample stage, a microsyringe for droplet deposition, and a high-resolution camera.[9]
-
Droplet Deposition: A small, precise volume (typically 1-5 µL) of the surfactant solution is carefully deposited onto the prepared surface using the microsyringe.[9]
-
Image Capture: Immediately after the droplet stabilizes, a profile image of the sessile drop is captured by the camera.[7]
-
Angle Analysis: Software is used to analyze the captured image. It determines the baseline of the droplet and fits a mathematical model (e.g., Young-Laplace equation) to the droplet's shape to calculate the contact angle at the three-phase (solid-liquid-gas) contact line.[9][10]
-
Replication: The measurement is repeated at multiple locations on the surface to ensure statistical validity.
Protocol 2: Surface Tension Measurement (Du Noüy Ring Method)
This classic method measures the force required to detach a platinum-iridium ring from the surface of a liquid.[11][12]
-
Apparatus Setup: A force tensiometer equipped with a Du Noüy ring is used. The platinum ring must be meticulously cleaned (typically by flaming) before each measurement to ensure complete wettability.[12]
-
Sample Preparation: The surfactant solution is placed in a clean vessel on an adjustable platform beneath the ring.
-
Measurement Process: The platform is raised until the ring is slightly submerged in the liquid.[13]
-
Lamella Formation: The platform is then slowly and steadily lowered. As the ring moves upwards, it pulls a meniscus of liquid with it, forming a lamella.[13]
-
Force Measurement: The tensiometer records the force exerted on the ring by the liquid lamella. This force increases to a maximum just before the lamella breaks.[13][14]
-
Calculation: The surface tension (γ) is calculated from this maximum force (F_max), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the meniscus: γ = (F_max * f) / (4πR).[11]
References
- 1. sancolo.com [sancolo.com]
- 2. sancolo.com [sancolo.com]
- 3. SODIUM DODECYL SULFATE (SDS) - Ataman Kimya [atamanchemicals.com]
- 4. surfadiols.com [surfadiols.com]
- 5. youtube.com [youtube.com]
- 6. dow.com [dow.com]
- 7. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Measuring Contact Angles using the Sessile Drop Method - DataPhysics Instruments [dataphysics-instruments.com]
- 10. researchgate.net [researchgate.net]
- 11. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 12. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. Surface and Interfacial tension [Part-3(b)](Measurement of Surface and Interfacial tension: 3. Wilhelmy plate method 4. DuNouy ring method ) | PPTX [slideshare.net]
Evaluating the Efficacy of Triethanolamine Dodecylbenzenesulfonate in Pesticide Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triethanolamine dodecylbenzenesulfonate (TEA-DBS) is an anionic surfactant widely utilized in pesticide formulations to enhance the dispersion, emulsification, and overall effectiveness of active ingredients. Its primary role is to ensure the uniform mixing of oil- and water-based components, leading to a stable and effective product. However, the continuous innovation in agrochemical adjuvants has led to the development of several alternatives, primarily non-ionic and organosilicone surfactants, which may offer improved performance characteristics. This guide provides an objective comparison of TEA-DBS with these alternatives, supported by experimental bioassay data, to aid researchers in selecting the optimal surfactant for their pesticide formulations.
Comparative Efficacy of Surfactants in Pesticide Formulations
The selection of a surfactant can significantly impact the biological efficacy of a pesticide. The following table summarizes quantitative data from various bioassay studies, comparing the performance of pesticide formulations containing different classes of surfactants. It is important to note that the data is compiled from different studies and may not represent direct head-to-head comparisons under identical conditions.
| Active Ingredient | Surfactant/Adjuvant Class | Test Organism | Bioassay Type | Key Finding (LC50/Mortality) |
| Neonicotinoids (Clothianidin, Thiamethoxam, Imidacloprid) | Vegetable Oil-Based Surfactant (Linseed oil soap) | Anopheles gambiae (Mosquito) | Bottle Bioassay | >10-fold reduction in LC50 of clothianidin in both susceptible and resistant mosquito populations.[1] |
| Indoxacarb (B177179) | Organosilicone Surfactants (Silwet-408, Silwet-806, Silwet-618, Silwet-DRS-60) | Spodoptera exigua (Beet Armyworm), Agrotis ipsilon (Black Cutworm) | Topical Application | Synergistic effect on the contact toxicity of indoxacarb against both pest species.[2] |
| Deltamethrin | Anionic Surfactant (alkylbenzene sulphonic acid sodium salt) | Apis mellifera (Honeybee) | Topical Application | The study evaluated sublethal effects rather than LC50, noting that the adjuvant alone and in combination with the insecticide affected honeybee physiology.[3] |
| Generic Comparison | Anionic vs. Non-ionic Surfactants | Clarias gariepinus (African Catfish) | Static Bioassay | Anionic surfactants were found to be more acutely toxic to the fish than non-ionic surfactants. |
Experimental Protocols for Key Bioassays
Detailed methodologies are crucial for the accurate interpretation and replication of bioassay results. The following are protocols for common bioassays used to evaluate the efficacy of pesticide formulations.
CDC Bottle Bioassay
This method is widely used for monitoring insecticide resistance in mosquitoes and other vector insects.
-
Preparation: Glass bottles are coated internally with a specific concentration of the insecticide formulation dissolved in a volatile solvent like acetone. The solvent is allowed to evaporate completely, leaving a uniform film of the insecticide on the bottle's inner surface.
-
Exposure: A known number of adult insects (e.g., 20-25 mosquitoes) are introduced into the treated bottles.
-
Observation: Mortality is recorded at regular intervals over a specified period (e.g., 2 hours). The time taken for 50% (LT50) or 90% (LT90) of the insects to die is determined.
-
Data Analysis: The mortality data is used to calculate the lethal concentration (LC50), which is the concentration of the insecticide that kills 50% of the test population.
Larval Immersion Bioassay
This technique is commonly used for testing the efficacy of larvicides against aquatic insect larvae.
-
Preparation: A series of dilutions of the pesticide formulation are prepared in water.
-
Exposure: A specific number of larvae (e.g., 20-25) are placed in beakers or cups containing the different concentrations of the test solution.
-
Observation: Mortality is typically assessed after 24 and 48 hours of exposure.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 and LC90 values.
Adult Topical Application Bioassay
This method is used to determine the intrinsic toxicity of an insecticide by direct application to the insect's body.
-
Preparation: The insecticide is dissolved in a volatile solvent (e.g., acetone) to prepare a range of concentrations.
-
Application: A small, precise volume (e.g., 0.5-1.0 µL) of the insecticide solution is applied directly to the dorsal thorax of individual adult insects using a micro-applicator.
-
Observation: The treated insects are held in clean containers with access to food and water, and mortality is assessed after a set period, typically 24 hours.
-
Data Analysis: The dose-response data is used to calculate the median lethal dose (LD50), expressed as the weight of insecticide per insect or per gram of insect body weight.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in evaluating pesticide efficacy, the following diagrams illustrate a typical bioassay workflow and the logical relationship of how surfactants enhance pesticide performance.
References
comparing the environmental safety profiles of triethanolamine dodecylbenzenesulfonate and its alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental safety profiles of triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DDBS) and its common alternatives. The information is intended to assist researchers, scientists, and professionals in the drug development field in making informed decisions regarding the selection of surfactants with favorable environmental characteristics. The data presented is based on internationally recognized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Executive Summary
The selection of surfactants in various applications necessitates a thorough evaluation of their environmental impact. This guide focuses on the comparative environmental safety of triethanolamine dodecylbenzenesulfonate, a member of the linear alkylbenzene sulfonate (LAS) family, and its key alternatives: alcohol ethoxylates (AEs), alkyl polyglycosides (APGs), sodium lauryl sulfate (B86663) (SLS), and cocamidopropyl betaine (B1666868) (CAPB). The comparison is based on two critical environmental parameters: aquatic toxicity and biodegradability. In general, while all listed surfactants are considered readily biodegradable, there are notable differences in their aquatic toxicity profiles. Alkyl polyglycosides and cocamidopropyl betaine tend to exhibit lower aquatic toxicity compared to linear alkylbenzene sulfonates and alcohol ethoxylates.
Data Presentation: Quantitative Comparison of Environmental Safety Profiles
The following tables summarize the key environmental safety data for this compound and its alternatives. The data has been compiled from various scientific sources and regulatory assessments. It is important to note that the toxicity of surfactants can be influenced by factors such as the specific chemical structure (e.g., alkyl chain length, degree of ethoxylation), water hardness, and temperature.
Table 1: Comparative Aquatic Ecotoxicity Data
| Surfactant | Chemical Class | Fish (96-hr LC50) mg/L | Daphnia (48-hr EC50) mg/L | Algae (72-hr EC50) mg/L |
| This compound (as LAS) | Anionic | 1.67 | 1.62 | 29.0 |
| Alcohol Ethoxylates (AEs) | Non-ionic | 1 - 10 | 1 - 10 | 1 - 10 |
| Alkyl Polyglucosides (APGs) | Non-ionic | >10 - 100 | >10 - 100 | >10 - 100 |
| Sodium Lauryl Sulfate (SLS) | Anionic | 10.3 - 15.1[1] | 10.3[1] | >20 |
| Cocamidopropyl Betaine (CAPB) | Amphoteric | 1.0 - 10.0 | 1.0 - 10.0 | 1.0 - 10.0 |
LC50 (Lethal Concentration 50%): The concentration of a chemical which kills 50% of the test organisms within a specified period. EC50 (Effective Concentration 50%): The concentration of a chemical which causes a defined effect in 50% of the test organisms within a specified period.
Table 2: Comparative Biodegradability Data
| Surfactant | Test Guideline | Test Duration | Biodegradation (%) | Classification |
| This compound (as LAS) | OECD 301 | 28 days | >60 | Readily Biodegradable |
| Alcohol Ethoxylates (AEs) | OECD 301 | 28 days | >60 | Readily Biodegradable |
| Alkyl Polyglucosides (APGs) | OECD 301 | 28 days | >60 | Readily Biodegradable |
| Sodium Lauryl Sulfate (SLS) | OECD 301 | 28 days | >90[2] | Readily Biodegradable |
| Cocamidopropyl Betaine (CAPB) | OECD 301 | 28 days | >60 | Readily Biodegradable |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on OECD guidelines. These standardized protocols ensure the reliability and comparability of environmental safety data.
OECD 301: Ready Biodegradability
This series of tests is designed to determine the potential for a chemical substance to be rapidly and ultimately biodegraded by microorganisms.[3][4][5][6] A substance is considered "readily biodegradable" if it meets the pass levels within a 28-day period and satisfies the "10-day window" criterion.[6][7]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[7] The extent of degradation is followed by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or the evolution of carbon dioxide.[7]
-
Inoculum: A mixed population of microorganisms from a source such as the activated sludge of a domestic wastewater treatment plant is used.
-
Test Duration: The standard test duration is 28 days.[7]
-
Test Conditions: The test is conducted at a constant temperature, typically between 20-25°C, in a mineral medium containing essential nutrients for the microorganisms.
-
Pass Levels: For a substance to be classified as readily biodegradable, it must show a level of biodegradation of at least 70% based on DOC removal or 60% based on theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within the 28-day test period.[7]
-
10-day Window: This criterion requires that the pass level is reached within 10 days of the start of biodegradation (the point at which 10% of the substance has been degraded).[6]
OECD 203: Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.[8][9][10]
-
Principle: Fish of a recommended species are exposed to the test substance, typically for a period of 96 hours.[8][9] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations which kill 50% of the fish (LC50) are determined.[8][9]
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[3]
-
Test Duration: The standard exposure period is 96 hours.[8][9]
-
Test Conditions: The test is conducted in a controlled environment with respect to temperature, lighting, and water quality. At least five concentrations of the test substance, arranged in a geometric series, are used.[9]
-
Endpoint: The primary endpoint is the LC50 value at 96 hours.
OECD 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia, a small freshwater crustacean, by determining the concentration that immobilizes 50% of the test population (EC50).[11]
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for a period of 48 hours.[11] The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.[11]
-
Test Organisms: Daphnia magna is the most commonly used species.[11]
-
Test Duration: The exposure period is 48 hours.[11]
-
Test Conditions: The test is performed in a static or semi-static system with at least five test concentrations.[11] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[11]
-
Endpoint: The primary endpoint is the EC50 value for immobilization at 48 hours.
OECD 201: Alga, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae by determining the concentration that inhibits growth by 50% (EC50).[12][13]
-
Principle: Exponentially growing cultures of a selected species of green algae are exposed to various concentrations of the test substance over a period of 72 hours.[14][12][13] The inhibition of growth in relation to a control is determined.
-
Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[15]
-
Test Duration: The standard exposure period is 72 hours.[12]
-
Test Conditions: The test is conducted in a nutrient-rich medium under continuous, uniform illumination and constant temperature.[12] At least five concentrations are tested in triplicate.[12]
-
Endpoint: The EC50 value for growth inhibition at 72 hours is determined by measuring the algal biomass.
Mandatory Visualization
The following diagrams illustrate the general workflows for the key environmental safety tests described in this guide.
References
- 1. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 2. eurofins.com.au [eurofins.com.au]
- 3. eurolab.net [eurolab.net]
- 4. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 5. oecd.org [oecd.org]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. oecd.org [oecd.org]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 13. eurofins.com.au [eurofins.com.au]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
Safety Operating Guide
Proper Disposal of Triethanolamine Dodecylbenzenesulfonate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Triethanolamine (B1662121) dodecylbenzenesulfonate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is essential for safe laboratory operations.
Immediate Safety Information
Triethanolamine dodecylbenzenesulfonate is a hazardous substance that requires careful handling. Key hazards include:
-
Causes severe skin burns and eye damage.[1]
-
Harmful to aquatic life with long-lasting effects.[1]
-
Inhalation can irritate the nose, throat, and lungs.[2]
Consult the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.[3]
Hazard Identification
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes severe skin burns. | H314 |
| Serious Eye Damage | Causes serious eye damage. | H318 |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects. | H412 |
Data compiled from representative Safety Data Sheets.[1]
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following personal protective equipment is worn:
-
Hand Protection: Wear chemically impermeable gloves.[4]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1][5]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Not typically required unless aerosols are generated.[6] Work in a well-ventilated area or under a fume hood.[3][4]
Step-by-Step Disposal Procedure
All chemical waste, including this compound, should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of this chemical down the drain or in regular trash.[2][6][7][8]
1. Waste Collection and Segregation:
- Designate a specific, properly labeled container for this compound waste.
- Store waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9][10]
- Avoid mixing this waste with other incompatible chemicals. Store acids and bases separately.[10]
2. Container Requirements:
- Use a container that is chemically compatible with this compound. Plastic is often preferred.[8][9]
- The container must be in good condition, with no leaks or damage, and have a secure, screw-on cap.[8][10]
- Keep the waste container closed at all times, except when adding waste.[7][9]
3. Labeling:
- Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[9]
- Include information about the hazards (e.g., "Corrosive," "Environmental Hazard").
4. Storage:
- Store the waste container in a secondary containment system to prevent the spread of spills.[8]
- Ensure the SAA is inspected weekly for any signs of leakage.[8][10]
5. Arranging for Disposal:
- Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][9]
- Follow all institutional procedures for waste pickup requests.
6. Empty Container Disposal:
- A container that has held this compound must be properly decontaminated before being discarded as regular trash.
- Triple-rinse the empty container with a suitable solvent (such as water). The rinsate must be collected and disposed of as hazardous waste.[7]
- After triple-rinsing, deface all chemical labels on the container before disposal.[7]
Experimental Protocols: Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
1. Evacuate and Secure the Area:
- Evacuate all non-essential personnel from the immediate spill area.[2]
- Ensure the area is well-ventilated.
2. Control the Spill:
- For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[2][11] Do not use combustible materials.
- For solid spills, carefully collect the material in a manner that avoids creating dust.[2]
3. Collect and Containerize:
- Using appropriate tools (e.g., spark-proof tools), carefully place the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste.[2][4]
4. Decontaminate:
- Clean the spill area thoroughly.
5. Disposal:
- Label the container with "Hazardous Waste," the chemical name, and information about the spill.
- Dispose of the container and its contents as hazardous waste through your institution's EHS office.[2]
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Framework
In the United States, the management and disposal of hazardous waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is tracked from its point of generation to its final disposal.[14][15]
Laboratories that generate hazardous waste are responsible for ensuring it is properly identified, managed, and treated before disposal.[16] It is crucial to be aware of and comply with not only federal regulations but also your specific state and local laws, which may be more stringent.[12][15]
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound before handling or disposal. Ensure compliance with all applicable federal, state, and local regulations.
References
- 1. wall-chemie.de [wall-chemie.de]
- 2. nj.gov [nj.gov]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nextgensupply.com [nextgensupply.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. dodecylbenzenesulfonic acid, triethanolamine salt | C24H45NO6S | CID 33782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. dnr.mo.gov [dnr.mo.gov]
- 15. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 16. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Triethanolamine Dodecylbenzenesulfonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the safe handling of Triethanolamine (B1662121) dodecylbenzenesulfonate, including personal protective equipment (PPE), operational plans for spills, and disposal procedures. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Overview and Key Data
Triethanolamine dodecylbenzenesulfonate is a white, waxy solid often found in a liquid solution.[1] It is utilized as a detergent, cleaning agent, and in various industrial applications.[1] While it has low flammability, it can cause severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects.[2] In the event of a fire, poisonous gases, including Nitrogen Oxides and Sulfur Oxides, can be produced.[1][3]
| Property | Value | Source |
| Appearance | White colored, waxy solid, often in a liquid solution | [1] |
| Specific Gravity | 1.2 (Water = 1) | [1][3] |
| Flash Point | >200°F (>93°C) | [1][3] |
| Boiling Point | >507°F (>264°C) | [1][3] |
| Solubility in Water | Soluble | [1][3] |
| Oral LD50 (rat) | 2925 mg/kg | [2] |
| Dermal LD50 | >2000 mg/kg | [2] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Exposure Route | Required PPE | Specifications and Rationale |
| Dermal (Skin) Contact | Gloves | For solid this compound, Nitrile and Natural Rubber gloves are recommended.[1][3] For solutions, Butyl, Viton, and SilverShield®/4H® gloves provide suitable protection.[1][3] Always use powder-free gloves and change them frequently, especially after known or suspected contact.[4] |
| Coveralls/Lab Coat | For the solid form, Tyvek® is recommended.[1][3] For solutions, use Tychem® BR, Responder®, or TK.[1][3] A fully buttoned, long-sleeved lab coat is mandatory. | |
| Ocular (Eye) Contact | Eye Protection | A face mask or goggles should be worn.[5][6] Chemical splash goggles compliant with ANSI Z87.1 are mandatory to protect against splashes and vapors. |
| Inhalation | Respiratory Protection | Handling should occur in a well-ventilated area.[7] If there is a potential for high exposure, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode should be used.[1] |
Experimental Protocol: Safe Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., spatulas, beakers, solvents) inside the fume hood before commencing work.
-
An eyewash station and safety shower must be readily accessible.[8]
2. Handling and Solution Preparation:
-
Don all required PPE as specified in the table above.
-
Handle the substance within the chemical fume hood to minimize inhalation risk.
-
When weighing the solid, do so carefully to avoid generating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Handle in a well-ventilated place and avoid the formation of dust and aerosols.[7]
3. Post-Handling and Decontamination:
-
Wipe down all surfaces inside the fume hood with an appropriate decontaminating solution.
-
Carefully wipe the exterior of all containers before removing them from the fume hood.
-
Dispose of all contaminated disposable materials, including gloves and liners, as hazardous waste.
Operational Plan: Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Isolate the Area: For a liquid spill, isolate the area for at least 50 meters (150 feet) in all directions. For a solid spill, the isolation distance is at least 25 meters (75 feet).[5][6]
-
Control the Spill: Stop the leak if it can be done without risk.[5][6] For liquid spills, dike the area far ahead of the spill for later disposal.[5] For solid spills, cover with a plastic sheet or tarp to minimize spreading.[5][6]
-
Absorb and Collect:
-
Disposal of Cleanup Materials: Place all contaminated materials into sealed containers for disposal.[1][3] Do not wash spills into the sewer system.[1][3]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[7] Seek medical attention.[1][6]
-
Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected skin with large amounts of soap and water.[1][3]
-
Ingestion: Give a large amount of water.[5][6] Do not induce vomiting.[7] Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air.[7][9] If breathing has stopped, provide artificial respiration.[1][3] Seek prompt medical attention.[1][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: The material can be disposed of by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems.[7]
-
Contaminated Materials: All contaminated items, including PPE and cleanup materials, must be placed in sealed, labeled containers for disposal as hazardous waste.[1][3]
-
Regulatory Compliance: Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[1]
Below is a diagram illustrating the workflow for handling a chemical spill.
Caption: Workflow for a chemical spill response.
References
- 1. nj.gov [nj.gov]
- 2. wall-chemie.de [wall-chemie.de]
- 3. nj.gov [nj.gov]
- 4. pppmag.com [pppmag.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. dodecylbenzenesulfonic acid, triethanolamine salt | C24H45NO6S | CID 33782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. trc-corp.com [trc-corp.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
